Glioroseinol
Beschreibung
Eigenschaften
Molekularformel |
C10H16O4 |
|---|---|
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
(4R,5S,6S)-4-hydroxy-2,3-dimethoxy-5,6-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O4/c1-5-6(2)8(12)10(14-4)9(13-3)7(5)11/h5-7,11H,1-4H3/t5-,6-,7+/m0/s1 |
InChI-Schlüssel |
KFDGFFQATSDLLS-LYFYHCNISA-N |
Isomerische SMILES |
C[C@H]1[C@@H](C(=O)C(=C([C@@H]1O)OC)OC)C |
Kanonische SMILES |
CC1C(C(=O)C(=C(C1O)OC)OC)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Biological Properties of Glioroseinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioroseinol is a fungal metabolite whose chemical structure has been identified. However, a comprehensive understanding of its biological activities and mechanisms of action remains largely unexplored in publicly available scientific literature. This technical guide synthesizes the available structural information for this compound and extrapolates potential biological activities and experimental protocols based on data from its parent compound, Gliorosein. The document aims to provide a foundational resource for researchers interested in the further investigation and potential therapeutic development of this compound.
Chemical Structure of this compound
This compound is a derivative of Gliorosein, a metabolite produced by fungi of the Gliocladium genus. The fundamental chemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol |
| CAS Number | 2673270-41-0 |
| Formal Name | (4S)-hydroxy-2,3-dimethoxy-5S,6S-dimethylcyclohex-2-en-1-one |
| SMILES | COC1=C(C(--INVALID-LINK--C">C@HC)=O)OC |
| InChI Key | KFDGFFQATSDLLS-LYFYHCNISA-N |
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Potential Biological Activity: Insights from Gliorosein
Cytoprotective Effects
Research has demonstrated that Gliorosein exhibits cytoprotective properties. Specifically, at a concentration of 10 µM, Gliorosein showed a statistically significant protective effect in H9c2 cardiomyocytes against toxicity induced by both rotenone (B1679576) and cobalt chloride (CoCl₂)-mimicked hypoxia.[1]
Table 1: Summary of Quantitative Data for Gliorosein
| Compound | Concentration | Cell Line | Insult | Observed Effect | Significance |
| Gliorosein | 10 µM | H9c2 | Rotenone | Cytoprotection | p ≤ 0.05 |
| Gliorosein | 10 µM | H9c2 | CoCl₂ (hypoxia mimic) | Cytoprotection | p ≤ 0.05 |
This data is for the parent compound, Gliorosein, and serves as an indicator of potential activity for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that could be adapted for the investigation of this compound's biological activities, based on the studies conducted on Gliorosein.
Cell Culture
-
Cell Line: H9c2 rat cardiomyoblasts.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.
Cytoprotective Activity Assays
3.2.1. Rotenone-Induced Toxicity Assay
-
Seed H9c2 cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (or Gliorosein as a positive control) for a specified duration (e.g., 24 hours).
-
Induce cytotoxicity by adding a final concentration of 10 µM rotenone to the culture medium.
-
Incubate for an additional 24-48 hours.
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.
3.2.2. CoCl₂-Induced Hypoxia Mimicry Assay
-
Seed H9c2 cells in 96-well plates and allow for overnight adherence.
-
Pre-treat cells with various concentrations of this compound.
-
Induce hypoxic conditions by adding CoCl₂ to the culture medium to a final concentration of 100-150 µM.
-
Incubate the cells for 24 hours under standard culture conditions.
-
Determine cell viability using the MTT assay or a similar method.
Postulated Signaling Pathway and Mechanism of Action
While the precise signaling pathways modulated by this compound are unknown, the observed cytoprotective and antioxidant activities of its parent compound, Gliorosein, suggest a potential interaction with cellular stress response pathways. A plausible hypothesis is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of antioxidant defense.
Hypothetical Nrf2 Activation Pathway
The following diagram illustrates a logical workflow for how a compound like this compound might exert cytoprotective effects through the Nrf2 pathway.
Hypothetical Nrf2 activation by this compound.
This proposed mechanism suggests that this compound may facilitate the dissociation of Nrf2 from its inhibitor Keap1. The liberated Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of antioxidant and cytoprotective genes, thereby mitigating cellular damage from stressors like rotenone and hypoxia.
Conclusion and Future Directions
This compound presents an interesting chemical scaffold with potential for biological activity, as inferred from its parent compound, Gliorosein. The cytoprotective effects of Gliorosein warrant a more detailed investigation into this compound itself. Future research should focus on:
-
Total Synthesis or Isolation: Developing a reliable method to obtain pure this compound for biological testing.
-
In Vitro Bioactivity Screening: A comprehensive screening of this compound against a panel of cell lines and disease models to identify its primary biological targets.
-
Quantitative Analysis: Determining key metrics such as IC₅₀ and EC₅₀ values for any observed biological activities.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound to understand its molecular basis of action.
This technical guide provides a starting point for these future investigations, which are essential to unlock the full therapeutic potential of this fungal metabolite.
References
Glioroseinol: A Technical Whitepaper on its Discovery, Isolation, and Characterization from Gliocladium Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of glioroseinol (B10823491), a polyketide metabolite produced by fungi of the Gliocladium genus (now often classified under Clonostachys). It details the historical discovery, methods for isolation and purification, and the analytical techniques used for its structural elucidation. This guide synthesizes available quantitative data, outlines detailed experimental protocols, and proposes potential signaling pathways associated with its observed biological activities, including its antioxidant and cardioprotective effects. Visual diagrams are provided to illustrate key experimental workflows and biosynthetic pathways.
Introduction
Fungi are a prolific source of structurally diverse secondary metabolites with a wide range of biological activities. The genus Gliocladium has been recognized for its production of various bioactive compounds. Among these is this compound, a benzoquinone derivative first described in the mid-20th century. Initial studies focused on its basic characterization, while more recent investigations have begun to explore its potential therapeutic properties. This whitepaper serves as a technical guide for researchers interested in the study of this compound, consolidating historical data with modern analytical and biological insights.
Discovery and Biosynthesis
Initial Discovery
This compound, historically referred to as gliorosein, was first isolated from a Gliocladium species in the early 1950s. The seminal work by E.B. Vischer in 1953 detailed the structures of several pigments from these fungi, including gliorosein.[1][2][3] This initial research laid the foundation for subsequent studies into its chemical nature and biological origins.
Biosynthesis
Later studies in the 1960s elucidated the biosynthetic pathway of this compound in Gliocladium roseum. It was determined to be a polyketide, synthesized from acetate (B1210297) and malonate precursors.[1] The proposed biosynthetic pathway involves the formation of 5-methylorsellinic acid, which undergoes a series of enzymatic modifications to yield the final this compound structure.
Figure 1: Proposed biosynthetic pathway of this compound.
Isolation and Purification
Fungal Cultivation
Gliocladium roseum is cultivated in a suitable liquid medium to promote the production of secondary metabolites. Raulin-Thom medium has been historically used with success.
Table 1: Composition of Raulin-Thom Medium
| Component | Concentration (g/L) |
| Sucrose | 70.0 |
| Tartaric Acid | 4.0 |
| Ammonium Tartrate | 4.0 |
| Potassium Carbonate | 0.6 |
| Ammonium Phosphate | 0.6 |
| Magnesium Carbonate | 0.4 |
| Ammonium Sulfate | 0.25 |
| Zinc Sulfate | 0.07 |
| Iron (II) Sulfate | 0.07 |
-
Protocol:
-
Prepare the Raulin-Thom medium and dispense into flasks.
-
Autoclave to sterilize.
-
Inoculate with a pure culture of Gliocladium roseum.
-
Incubate as a stationary culture at room temperature for an extended period (e.g., 2-4 weeks) to allow for metabolite accumulation in the broth.
-
Extraction and Purification Workflow
The following workflow outlines the general steps for extracting and purifying this compound from the culture broth.
Figure 2: General workflow for the isolation and purification of this compound.
-
Detailed Protocol:
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the filtrate multiple times with an equal volume of an organic solvent such as ethyl acetate or chloroform.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain a crude extract.
-
-
Column Chromatography:
-
Prepare a silica (B1680970) gel column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate).
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Final Purification:
-
Pool the fractions containing the compound of interest.
-
Subject the pooled fractions to a final purification step, such as preparative high-performance liquid chromatography (HPLC), to obtain pure this compound.
-
-
Structural Elucidation and Physicochemical Properties
The structure of this compound was determined to be 1,6-dihydro-3,4-dimethoxy-6-methyltoluquinone. This was established through classical chemical degradation methods and confirmed in later studies using modern spectroscopic techniques.
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value / Description |
| Molecular Formula | C10H12O4 |
| Molecular Weight | 196.20 g/mol |
| Appearance | Yellowish crystals |
| Solubility | Soluble in organic solvents like chloroform, ethyl acetate, and methanol. |
| ¹H NMR (Conceptual) | Signals corresponding to methyl protons, methoxy (B1213986) protons, aromatic/quinonoid protons, and hydroxyl protons. |
| ¹³C NMR (Conceptual) | Resonances for methyl carbon, methoxy carbons, quinonoid carbonyl carbons, and other sp² hybridized carbons. |
| Mass Spectrometry (EI) | Expected fragmentation would involve loss of methyl groups, methoxy groups, and carbon monoxide from the quinone ring. |
Biological Activity and Potential Mechanisms of Action
Recent studies have begun to shed light on the biological activities of this compound, suggesting potential therapeutic applications.
Antioxidant and Cytoprotective Effects
This compound has demonstrated weak radical-scavenging activity in DPPH assays. More significantly, it has shown cytoprotective effects in a model of rotenone-induced toxicity and CoCl₂-induced hypoxia in H9c2 cardiomyocytes. This suggests a potential role in mitigating cellular damage caused by oxidative stress.
Proposed Signaling Pathways
The antioxidant and cytoprotective effects of many natural compounds are often mediated through the activation of specific cellular signaling pathways. While the exact mechanisms for this compound are yet to be elucidated, its activities are consistent with the modulation of pathways such as the Nrf2-Keap1 and Heme Oxygenase-1 (HO-1) systems.
-
Nrf2-Keap1 Pathway: Under conditions of oxidative stress, the transcription factor Nrf2 dissociates from its inhibitor Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their upregulation.
-
HO-1 Pathway: Heme oxygenase-1 is an enzyme that catabolizes heme into biliverdin (B22007) (which is then converted to the antioxidant bilirubin), free iron, and carbon monoxide. Upregulation of HO-1 is a key cellular defense mechanism against oxidative stress.
Figure 3: Hypothetical signaling pathway for the antioxidant and cardioprotective effects of this compound.
Conclusion and Future Directions
This compound, a polyketide from Gliocladium species, represents a historically significant fungal metabolite with recently rediscovered potential for its antioxidant and cardioprotective activities. This technical guide has provided a consolidated overview of its discovery, biosynthesis, and methods for its isolation and characterization.
Future research should focus on:
-
Optimizing fermentation conditions to improve the yield of this compound.
-
Developing and publishing a detailed, modern, and reproducible protocol for its isolation and purification.
-
Comprehensive spectroscopic analysis (NMR, MS) to provide a complete and publicly available dataset for this compound.
-
In-depth investigation of its biological activities and elucidation of the specific signaling pathways through which it exerts its cytoprotective effects.
Such studies will be crucial for fully understanding the therapeutic potential of this compound and for paving the way for its potential development as a lead compound in drug discovery programs.
References
In-Depth Technical Guide to Glioroseinol: A Fungal Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioroseinol is a fungal metabolite originating from the genus Gliocladium. With the molecular formula C10H16O4, this natural product is structurally related to gliorosein (B1671587). While its full range of physical, chemical, and biological properties is still under investigation, this document summarizes the currently available information and outlines the general methodologies pertinent to the study of such fungal metabolites. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in drug discovery and development.
Physicochemical Properties
Currently, detailed quantitative data on the physical and chemical properties of this compound are not extensively available in publicly accessible scientific literature. The information is primarily limited to data from commercial suppliers and chemical databases.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C10H16O4 | PubChem |
| Molecular Weight | 200.23 g/mol | Calculated from formula |
| CAS Number | 2673270-41-0 | MedchemExpress, InvivoChem |
| Appearance | Solid (presumed) | Based on commercial availability in mg quantities |
| Storage Temperature | -20°C | Cayman Chemical[1] |
| Stability | ≥ 4 years | Cayman Chemical[1] |
| Purity | >95% by HPLC | Available from some suppliers |
| Solubility | Soluble in some organic solvents | Indicated by the availability of stock solutions (e.g., 1 mM)[2] |
Chemical Structure
This compound is a derivative of gliorosein. The structure of gliorosein has been identified as (+)-trans-2,3-dimethoxy-5,6-dimethylcyclohex-2-ene-1,4-dione. The exact structural modification that differentiates this compound from gliorosein is not detailed in the currently available literature.
Experimental Protocols
Detailed experimental protocols for the specific isolation, synthesis, and biological analysis of this compound are not available in the reviewed literature. However, this section provides generalized methodologies that are commonly employed for the study of fungal metabolites like this compound and its parent compound, gliorosein, which is isolated from Gliocladium.
General Protocol for Isolation and Purification of Fungal Metabolites
This protocol is a representative workflow for the extraction and isolation of secondary metabolites from fungal cultures.
Diagram 1: Generalized Experimental Workflow for Fungal Metabolite Isolation
References
Preliminary Studies on the Mechanism of Action of γ-Oryzanol: An In-depth Technical Guide
Disclaimer: Initial searches for "Glioroseinol" did not yield any specific scientific data. It is possible that this is a novel or proprietary compound name not yet in public literature, or a potential misspelling. Therefore, this guide provides a comprehensive overview of the preliminary mechanism of action for γ-Oryzanol (ORY) , a well-researched natural compound with known antioxidant and anti-inflammatory properties, serving as an illustrative example of the requested technical content.
Introduction
γ-Oryzanol (ORY) is a mixture of ferulic acid esters of phytosterols (B1254722) and triterpene alcohols, primarily extracted from rice bran oil.[1][2] It is recognized for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, cholesterol-lowering, and neuroprotective effects.[3][4][5] This document outlines the preliminary studies investigating the molecular mechanisms underlying the antioxidant and anti-inflammatory actions of γ-Oryzanol, with a focus on its interaction with key cellular signaling pathways.
The primary mechanisms explored herein are:
-
Antioxidant Activity: Direct scavenging of reactive oxygen and nitrogen species (ROS/RNS) and, more significantly, the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[1][6]
-
Anti-inflammatory Activity: Inhibition of pro-inflammatory pathways, including the Nuclear Factor kappa-B (NF-κB) signaling cascade.[2][4]
This guide will present quantitative data from key cell-based assays, detail the experimental protocols used, and provide visual diagrams of the implicated signaling pathways and experimental workflows.
Antioxidant Mechanism of Action: The Nrf2 Pathway
The principal antioxidant mechanism of γ-Oryzanol is not merely direct radical scavenging but its ability to modulate endogenous antioxidant systems.[7][8] Studies in human embryonic kidney (HEK-293) cells and other models demonstrate that ORY activates the Nrf2 pathway, a master regulator of the antioxidant response.[1][6][9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies assessing the antioxidant effects of γ-Oryzanol.
Table 1: Effect of γ-Oryzanol on Cell Viability and Oxidative Stress in H₂O₂-Treated HEK-293 Cells [1][10][11]
| Parameter | Condition | Concentration of ORY (µg/mL) | Result (% of Control) |
| Cell Viability | H₂O₂ (100 µM) | 0 | ~50% |
| H₂O₂ + ORY (24h pre-treatment) | 5 | ~70% | |
| H₂O₂ + ORY (24h pre-treatment) | 10 | ~80% | |
| ROS/RNS Production | H₂O₂ (100 µM) at 3h | 0 | Increased |
| H₂O₂ + ORY (5 µg/mL) at 3h | 5 | Significantly Reduced |
Table 2: Modulation of Nrf2 Pathway Gene and Protein Expression by γ-Oryzanol in HEK-293 Cells [1]
| Target | Treatment Condition | Measurement | Fold Change vs. Control |
| Nrf2 (nuclear) | ORY (5 µg/mL) for 6h | Protein Level | ~2.75-fold increase |
| HO-1 | ORY (5 µg/mL) + H₂O₂ (24h) | Protein Level | Significant Increase |
| NQO1 | ORY (5 µg/mL) + H₂O₂ (24h) | Protein Level | Significant Increase |
| GSS | ORY (5 µg/mL) + H₂O₂ (24h) | Protein Level | Significant Increase |
Signaling Pathway Visualization
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon stimulation by γ-Oryzanol or oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.
Experimental Protocols
Human embryonic kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mmol/L glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[1] Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells are seeded to reach approximately 80% confluency. γ-Oryzanol, dissolved in ethanol, is added to the culture medium at specified concentrations (e.g., 1-20 µg/mL) for a 24-hour pre-treatment period.[1] Oxidative stress is then induced by adding hydrogen peroxide (H₂O₂) to a final concentration of 100 µM.[1]
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] Following treatment, cells are incubated with 500 µg/mL of MTT for 3 hours at 37°C. The resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO). The absorbance is measured at 595 nm using a microplate reader. Data are expressed as a percentage of viable cells compared to untreated controls.[1]
Intracellular ROS/RNS levels are measured using the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCF-DA) probe.[11] After treatment, cells are incubated with H₂DCF-DA. The probe is oxidized by ROS/RNS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Fluorescence intensity is measured over time using a fluorescence microplate reader, providing a quantitative measure of oxidative stress.[11]
To quantify protein levels (e.g., Nrf2, HO-1, NQO1), cells are lysed and total protein is extracted. Protein concentrations are determined using a Bradford assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified and normalized to a loading control like actin or tubulin.[1]
Anti-inflammatory Mechanism of Action: The NF-κB Pathway
Chronic inflammation is closely linked to oxidative stress. γ-Oryzanol exerts anti-inflammatory effects, which are thought to be mediated, in part, by the inhibition of the NF-κB signaling pathway.[2][4] ROS can act as secondary messengers that activate NF-κB, leading to the transcription of pro-inflammatory cytokines.[4][12] By scavenging ROS and bolstering antioxidant defenses via Nrf2, γ-Oryzanol indirectly suppresses NF-κB activation.[4][12]
Signaling Pathway Visualization
Inflammatory stimuli trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This releases NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. γ-Oryzanol can interrupt this process by reducing the initial ROS trigger.
Experimental Workflow Overview
The logical flow for investigating the antioxidant mechanism of a compound like γ-Oryzanol typically follows a multi-step process from initial toxicity screening to pathway-specific analysis.
Conclusion
Preliminary studies strongly indicate that γ-Oryzanol's mechanism of action as an antioxidant and anti-inflammatory agent is multifaceted. It involves not only direct radical scavenging but, more importantly, the upregulation of the endogenous antioxidant system through the activation of the Nrf2 signaling pathway. This leads to increased expression of cytoprotective genes like HO-1 and NQO1. Concurrently, by mitigating oxidative stress, γ-Oryzanol can suppress the activation of pro-inflammatory pathways such as NF-κB. These findings provide a solid foundation for further research into the therapeutic potential of γ-Oryzanol for diseases associated with oxidative stress and chronic inflammation.
References
- 1. Characterization of the Antioxidant Effects of γ-Oryzanol: Involvement of the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gamma-oryzanol Prevents LPS-induced Brain Inflammation and Cognitive Impairment in Adult Mice [mdpi.com]
- 3. Antioxidant activity of gamma-oryzanol: mechanism of action and its effect on oxidative stability of pharmaceutical oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biochemical, Biological, and Clinical Properties of γ-Oryzanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the Antioxidant Effects of γ-Oryzanol: Involvement of the Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dr-jetskeultee.nl [dr-jetskeultee.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gamma-oryzanol protects human liver cell (L02) from hydrogen peroxide-induced oxidative damage through regulation of the MAPK/Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Unveiling the Bioactive Potential of Glioroseinol: A Technical Overview
Currently, there is a significant lack of publicly available scientific literature and data regarding the biological activities of a compound specifically named "Glioroseinol." Extensive searches of prominent scientific databases and research publications have not yielded specific studies on its bioactivities, such as anticancer, antioxidant, anti-inflammatory, or antimicrobial effects.
This suggests that this compound may be a very recently discovered compound, a compound known by a different name in the scientific community, or a substance that has not yet been the subject of published research.
For researchers, scientists, and drug development professionals interested in the potential of novel natural products, the absence of data on this compound presents both a challenge and an opportunity. It underscores a gap in the current knowledge that future research may address.
To provide a framework for potential future investigations into the biological activities of this compound, this guide outlines the standard experimental methodologies and signaling pathways commonly explored for novel compounds, drawing parallels from research on other natural products with established bioactive properties.
Framework for Investigating Potential Biological Activities
Should research on this compound become available, a comprehensive technical guide would necessitate the following components:
Data Presentation
Quantitative data is paramount for evaluating the potency and efficacy of a compound. Should experimental data for this compound be published, it would be summarized in structured tables for clear comparison. Examples of such data tables are provided below as templates.
Table 1: Hypothetical Anticancer Activity of this compound (IC₅₀ Values in µM)
| Cell Line | This compound | Doxorubicin (Control) |
|---|---|---|
| MCF-7 (Breast) | - | - |
| A549 (Lung) | - | - |
| HeLa (Cervical) | - | - |
| HepG2 (Liver) | - | - |
Table 2: Hypothetical Antioxidant Activity of this compound
| Assay | IC₅₀ (µg/mL) | Trolox Equivalent (µM TE/g) |
|---|---|---|
| DPPH Radical Scavenging | - | - |
| ABTS Radical Scavenging | - | - |
| Oxygen Radical Absorbance Capacity (ORAC) | - | - |
Table 3: Hypothetical Anti-inflammatory Activity of this compound
| Marker | Inhibition (%) at X µM | IC₅₀ (µM) |
|---|---|---|
| Nitric Oxide (NO) Production | - | - |
| Prostaglandin E₂ (PGE₂) Production | - | - |
| TNF-α Release | - | - |
| IL-6 Release | - | - |
Table 4: Hypothetical Antimicrobial Activity of this compound (MIC in µg/mL)
| Microorganism | This compound | Gentamicin (Control) |
|---|---|---|
| Staphylococcus aureus | - | - |
| Escherichia coli | - | - |
| Candida albicans | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Future research on this compound would likely employ established protocols similar to the ones described below.
1. Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and seeded in 96-well plates.
-
Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
2. Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
-
Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with various concentrations of this compound.
-
Incubation: The mixture is incubated in the dark for a specific period.
-
Absorbance Measurement: The decrease in absorbance, resulting from the reduction of DPPH, is measured spectrophotometrically (e.g., at 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.
3. Anti-inflammatory Activity Assessment: Measurement of Nitric Oxide (NO) Production in Macrophages
This assay evaluates the effect of a compound on the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture and Stimulation: Macrophages are seeded and stimulated with LPS in the presence or absence of different concentrations of this compound.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at approximately 540 nm.
-
Calculation: The percentage of inhibition of NO production is calculated.
Visualization of Potential Signaling Pathways
To understand the mechanism of action of a bioactive compound, it is essential to investigate its effects on cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate common pathways that could be relevant for the biological activities of this compound.
A Technical Deep Dive into the Metabolites of Gliocladium
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fungal genus Gliocladium, and its closely related and sometimes reclassified genera Trichoderma and Clonostachys, represent a prolific source of structurally diverse and biologically active secondary metabolites.[1][2] These fungi are ubiquitous in soil and decaying organic matter, where they play crucial roles in nutrient cycling and mycoparasitism.[3] Their ability to produce a wide array of secondary metabolites is a key component of their ecological success and has garnered significant attention from the scientific community for applications in medicine, agriculture, and biotechnology.
This technical guide provides an in-depth literature review of the metabolites produced by fungi classified under Gliocladium and its related genera. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering a structured overview of the quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways. The information presented herein is intended to facilitate further research and development of these promising natural products.
Bioactive Metabolites from Gliocladium and Related Genera
Fungi of the Gliocladium cluster produce a rich diversity of secondary metabolites, broadly categorized into nitrogen-containing compounds (peptides and alkaloids), polyketides, and terpenoids.[4] These compounds exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, cytotoxic, and immunosuppressive effects.[1][5]
Quantitative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of various metabolites isolated from Gliocladium, Clonostachys, and Trichoderma species. This data provides a comparative overview of their potency and spectrum of activity.
Table 1: Antibacterial Activity of Metabolites
| Compound | Producing Organism | Target Bacteria | MIC (µg/mL) | Reference |
| Verticillin A | Clonostachys rosea | Escherichia coli | 16 | [6] |
| Staphylococcus aureus | 2 | [6] | ||
| Bacillus subtilis | 4 | [6] | ||
| Bionectin A | Bionectria byssicola | Staphylococcus aureus (MRSA & QRSA) | 10-30 | [7] |
| Bionectin B | Bionectria byssicola | Staphylococcus aureus (MRSA & QRSA) | 10-30 | [7] |
| Verticillin G | Bionectria byssicola | Staphylococcus aureus | 3-10 | [7] |
| Ilicicolin E | Nectria sp. | Escherichia coli | 4.0 | [7] |
| Bacillus subtilis | 2.0 | [7] | ||
| Staphylococcus aureus | 4.0 | [7] | ||
| Cerebroside C | Clonostachys rosea | Escherichia coli | 8 | [6] |
| Staphylococcus aureus | 4 | [6] | ||
| Bacillus subtilis | 2 | [6] | ||
| Bionectriol A | Clonostachys rosea | Escherichia coli | 16 | [6] |
| Staphylococcus aureus | 8 | [6] | ||
| Bacillus subtilis | 4 | [6] |
Table 2: Antifungal and Antinematodal Activity of Metabolites
| Compound | Producing Organism | Target Organism | IC50 / MIC (µg/mL) | Reference |
| Haematocin | Nectria haematococca | Pyricularia oryzae (spore germination) | 160 | [7] |
| Pyricularia oryzae (germ-tube elongation) | 30 | [7] | ||
| 11'-Deoxyverticillin A | Gliocladium roseum | Caenorhabditis elegans & Panagrellus redivivus | Most potent of tested dimers | [4][7] |
Table 3: Cytotoxic Activity of Metabolites
| Compound | Producing Organism | Cell Line | IC50 (µg/mL) | Reference |
| Gliocladin C | Gliocladium roseum | P388 murine lymphocytic leukemia | 2.4 | [7] |
| Eburicol | N/A | MCF-7, MDA-MB-231, NSCLC-N6-L16, A549 | < 40 µM | [7] |
| Ilicicolin C | Nectria galligena | Pseudomonas syringae | 28.5 | [7] |
| Ilicicolin F | Nectria galligena | Pseudomonas syringae | 28.5 | [7] |
| Argadin | Clonostachys sp. | Blowfly chitinase | 150 nM (37°C), 3.4 nM (20°C) | [7] |
| 13-oxo-trans-9,10-epoxy-11(E)-octadecenoic acid | Clonostachys rosea | Merkel cell carcinoma | 16.5 µM | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the study of Gliocladium metabolites.
Protocol 1: Extraction and Isolation of Peptaibols from Clonostachys rosea
This protocol is based on the methods described for the isolation of roseabol A.[9][10]
1. Fungal Cultivation and Extraction:
-
Cultivate Clonostachys rosea on a suitable solid or liquid medium.
-
After sufficient growth, extract the fungal biomass and/or culture filtrate with ethyl acetate (B1210297) (EtOAc) three times.
-
Combine the EtOAc extracts and evaporate the solvent in vacuo using a rotary evaporator to obtain the crude extract.
2. Chromatographic Fractionation:
-
Subject the crude extract to diol reversed-phase flash chromatography.
-
Elute stepwise with a gradient of solvents of increasing polarity: 100% hexane, 100% dichloromethane (B109758) (CH2Cl2), 100% EtOAc, 100% acetone, and 100% methanol (B129727) (MeOH).
-
Collect the fractions and test for biological activity to identify the active fraction(s).
3. High-Performance Liquid Chromatography (HPLC) Purification:
-
Further purify the active fraction(s) using preparative reversed-phase HPLC (e.g., C18 column).
-
Employ a gradient elution system, such as acetonitrile (B52724) (MeCN) and water, to separate the individual compounds.
-
Monitor the elution profile using a UV detector and collect the peaks corresponding to the purified metabolites.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This is a generalized protocol based on standard methods for determining the MIC of natural products.[1][7][11][12]
1. Preparation of Test Compounds and Bacterial Inoculum:
-
Dissolve the purified fungal metabolite in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.
-
Prepare a series of twofold dilutions of the stock solution in a sterile 96-well microplate using an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Prepare a standardized inoculum of the target microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL).
2. Incubation and Observation:
-
Add the microbial inoculum to each well of the microplate containing the diluted compound.
-
Include positive controls (medium with inoculum and a known antibiotic) and negative controls (medium with inoculum and DMSO without the test compound).
-
Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 3: Cytotoxicity Assay using MTT Method
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for assessing the cytotoxic effects of fungal metabolites on cancer cell lines.[2][3][5][13]
1. Cell Culture and Treatment:
-
Culture the desired cancer cell line in a suitable medium in a 96-well plate until they reach approximately 80% confluency.
-
Prepare serial dilutions of the fungal metabolite in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.
-
Include a positive control (e.g., doxorubicin) and a negative control (cells with medium and the solvent used to dissolve the compound).
-
Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.
2. MTT Assay and Absorbance Measurement:
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The MTT is reduced by metabolically active cells to form purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
3. Calculation of IC50:
-
The cell viability is proportional to the absorbance. Calculate the percentage of cell viability for each concentration compared to the negative control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways and Mechanisms of Action
A number of metabolites from Gliocladium and related fungi have been investigated for their mechanisms of action. Gliotoxin (B1671588), a well-studied epipolythiodioxopiperazine, is known to exert its immunosuppressive and cytotoxic effects by modulating key signaling pathways.
Gliotoxin-Induced Apoptosis
Gliotoxin can induce apoptosis in various cell types through multiple signaling pathways.[11][14] It is known to generate reactive oxygen species (ROS), leading to DNA damage and the activation of the intrinsic apoptotic pathway.[11] Furthermore, gliotoxin can inhibit the NF-κB signaling pathway, a crucial regulator of cell survival and inflammation.[11]
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity Potential of Endophytic Fungi Extracts from Terminalia catappa against Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and characterization of viridin, a new 65 kDa antifungal protein from the mould Trichoderma viride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Roseabol A, a New Peptaibol from the Fungus Clonostachys rosea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Toxicity Screening of Fungal Extracts and Metabolites, Xenobiotic Chemicals, and Indoor Dusts with In Vitro and Ex Vivo Bioassay Methods [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Glioroseinol from Fungal Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioroseinol (B10823491) is a secondary metabolite produced by fungi of the genus Gliocladium. It is a derivative of gliorosein, a compound characterized by a dimethoxy-dimethylcyclohexene-dione structure. As a fungal metabolite, this compound holds potential for investigation in drug discovery and development programs due to the vast chemical diversity and biological activity found in such natural products.
These application notes provide a comprehensive overview and a generalized protocol for the extraction and purification of this compound from Gliocladium fungal cultures. The methodologies described are based on common practices for the isolation of secondary metabolites from filamentous fungi and are intended to serve as a foundational guide for researchers.
Data Presentation: Fungal Culture Media for Secondary Metabolite Production
The composition of the culture medium can significantly influence the production of secondary metabolites by fungi. The choice of carbon and nitrogen sources, as well as the presence of trace elements, can upregulate or downregulate the biosynthetic pathways of specific compounds. Below is a table summarizing various culture media that can be screened for optimal this compound production by Gliocladium species.
| Culture Medium | Composition | Rationale for Use |
| Potato Dextrose Agar (B569324)/Broth (PDA/PDB) | Potato infusion, Dextrose, Agar (for solid media) | A common and rich medium that supports the growth of a wide range of fungi and is often used for initial cultivation and maintenance. |
| Czapek Dox Agar/Broth | Sucrose, Sodium Nitrate, Dipotassium Phosphate, Magnesium Sulfate, Potassium Chloride, Ferrous Sulfate, Agar (for solid media) | A chemically defined medium that allows for more controlled studies of fungal metabolism and secondary metabolite production. |
| Yeast Extract Peptone Dextrose (YEPD) | Yeast Extract, Peptone, Dextrose | A rich medium containing complex nitrogen sources that can enhance the production of certain secondary metabolites. |
| Malt Extract Agar/Broth (MEA/MEB) | Malt Extract, Peptone, Dextrose, Agar (for solid media) | Another nutrient-rich medium that is widely used for the cultivation of fungi and can support the production of a diverse array of secondary metabolites. |
| Solid-State Fermentation (SSF) Media | Rice, Wheat bran, or other solid substrates | Mimics the natural growing conditions of many fungi and can sometimes lead to the production of unique secondary metabolites not observed in liquid cultures. |
Experimental Protocols
The following protocols provide a step-by-step guide for the cultivation of Gliocladium sp., followed by the extraction and purification of this compound.
Protocol 1: Fungal Cultivation for this compound Production
-
Inoculum Preparation:
-
Prepare Potato Dextrose Agar (PDA) plates.
-
Inoculate the PDA plates with a pure culture of Gliocladium sp.
-
Incubate the plates at 25-28°C for 7-10 days, or until sufficient mycelial growth is observed.
-
-
Liquid Culture Fermentation:
-
Prepare 1-liter Erlenmeyer flasks containing 500 mL of sterile Potato Dextrose Broth (PDB).
-
Aseptically transfer small agar plugs (approximately 1 cm²) of the mycelial growth from the PDA plates into the PDB flasks.
-
Incubate the flasks on a rotary shaker at 150-200 rpm and 25-28°C for 14-21 days. The optimal fermentation time should be determined by analyzing small aliquots of the culture for this compound production at different time points.
-
Protocol 2: Extraction of this compound
-
Separation of Mycelia and Culture Broth:
-
After the incubation period, separate the fungal mycelia from the culture broth by vacuum filtration through a Büchner funnel lined with filter paper.
-
-
Extraction from Mycelia:
-
Dry the collected mycelia at 40-50°C in an oven or by lyophilization.
-
Grind the dried mycelia into a fine powder.
-
Extract the mycelial powder with a suitable organic solvent such as methanol (B129727), ethyl acetate (B1210297), or a mixture of chloroform (B151607) and methanol (1:1 v/v). A solid-to-solvent ratio of 1:10 (w/v) is recommended.
-
Perform the extraction by maceration with shaking for 24-48 hours at room temperature.
-
Filter the extract to remove the mycelial debris.
-
Repeat the extraction process two more times with fresh solvent to ensure complete extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude mycelial extract.
-
-
Extraction from Culture Broth:
-
Perform a liquid-liquid extraction on the culture filtrate using an equal volume of ethyl acetate or another non-polar solvent.
-
Repeat the extraction three times.
-
Combine the organic layers and dry them over anhydrous sodium sulfate.
-
Filter and concentrate the extract under reduced pressure to obtain the crude broth extract.
-
Protocol 3: Purification of this compound
-
Column Chromatography:
-
The crude extracts (from both mycelia and broth) can be subjected to column chromatography for initial fractionation.
-
Pack a glass column with silica (B1680970) gel (60-120 mesh) using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity. For example, start with 100% hexane and gradually increase the proportion of ethyl acetate.
-
Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Spot the collected fractions on a silica gel TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v).
-
Visualize the spots under UV light (254 nm and 366 nm) and/or by staining with a suitable reagent (e.g., iodine vapor or a vanillin-sulfuric acid spray followed by heating).
-
Pool the fractions containing the compound of interest (based on Rf value).
-
-
Further Purification (if necessary):
-
The pooled fractions can be further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to obtain pure this compound.
-
Mandatory Visualization
Application Note: High-Performance Liquid Chromatography Method for the Purification of Glioroseinol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glioroseinol (B10823491) is a fungal metabolite derived from species of the genus Gliocladium. As a polyketide with a resorcinolic lipid-like structure, this compound and its analogs are of interest for their potential biological activities. Efficient purification of this compound is crucial for further research into its bioactivity, structure-activity relationships, and potential therapeutic applications. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of natural products. This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC). The method is designed to provide high resolution and purity, suitable for subsequent analytical and biological assays.
Chemical Structure of this compound
-
Molecular Formula: C₁₀H₁₆O₄
-
Molecular Weight: 200.23 g/mol
-
Class: Fungal Polyketide, Resorcinolic Lipid Analog
Experimental Protocols
Sample Preparation
Proper preparation of the crude or partially purified fungal extract is critical to prevent column clogging and to ensure reproducible chromatographic separation.
Protocol:
-
Extraction: Begin with a crude extract from a Gliocladium culture. This is typically obtained by solvent extraction (e.g., with ethyl acetate (B1210297) or methanol) of the fungal biomass or culture broth.
-
Drying and Reconstitution: Evaporate the extraction solvent under reduced pressure to obtain a dry residue. Reconstitute the residue in a solvent compatible with the HPLC mobile phase, such as methanol (B129727) or a mixture of methanol and water. A typical starting concentration is 1-10 mg/mL.
-
Clarification: Centrifuge the reconstituted sample at 10,000 x g for 10 minutes to pellet any insoluble material.
-
Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial. This step is essential to remove fine particulates that could damage the HPLC column and system.
HPLC Instrumentation and Conditions
A standard analytical or semi-preparative HPLC system equipped with a UV detector is suitable for this application. The following parameters are recommended as a starting point and can be further optimized for specific instruments and sample complexities.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Diode array detector (DAD) or a variable wavelength UV detector
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% formic acid (v/v) |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 235 nm and 280 nm |
| Injection Volume | 10-50 µL (dependent on sample concentration) |
Data Presentation
Table 1: Gradient Elution Program
This gradient is designed to effectively separate this compound from other metabolites in a typical fungal extract.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 40 | 60 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 31.0 | 90 | 10 |
| 35.0 | 90 | 10 |
Table 2: Hypothetical Purification Data
The following table presents illustrative quantitative data for a hypothetical purification run of this compound. Actual values may vary depending on the sample and instrumentation.
| Analyte | Retention Time (min) | Peak Area | Purity (%) | Recovery (%) |
| This compound | 18.5 | 1,250,000 | >98 | ~90 |
| Impurity 1 | 12.2 | 45,000 | - | - |
| Impurity 2 | 21.8 | 62,000 | - | - |
Visualization of Workflows
Experimental Workflow for this compound Purification
The following diagram illustrates the overall workflow from fungal culture to purified this compound.
Caption: Workflow for this compound Purification.
Logical Flow of HPLC Method Development
This diagram outlines the logical steps involved in developing and optimizing the HPLC method for a new compound like this compound.
Caption: HPLC Method Development Flowchart.
The reversed-phase HPLC method detailed in this application note provides a robust and reliable protocol for the purification of this compound from fungal extracts. By utilizing a C18 column with an acetonitrile/water gradient, high-purity this compound can be obtained for use in various research and development applications. The provided workflows and protocols serve as a comprehensive guide for scientists and researchers working with this and structurally similar fungal polyketides. Further optimization of the method may be necessary depending on the specific composition of the crude extract and the available instrumentation.
Application Notes and Protocols for Culturing Gliocladium roseum for Glioroseinol Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gliocladium roseum, now taxonomically classified as Clonostachys rosea, is a filamentous fungus recognized for its mycoparasitic and endophytic lifestyle. It is a prolific producer of a diverse array of secondary metabolites, some of which exhibit significant biological activities. This document provides detailed application notes and protocols for the culture of Gliocladium roseum with the aim of producing the secondary metabolite, Glioroseinol. While specific data on this compound production is limited in publicly available literature, the following protocols are based on established methods for inducing and isolating secondary metabolites from G. roseum and related fungi. These methodologies can be adapted and optimized for the specific production of this compound.
Data Presentation: Culture Conditions for Secondary Metabolite Production
Optimizing culture conditions is paramount for maximizing the yield of desired secondary metabolites. The following tables summarize quantitative data from studies on Gliocladium roseum (Clonostachys rosea) and other fungi, which can serve as a starting point for optimizing this compound production.
Table 1: Liquid Culture Media Composition for Gliocladium roseum
| Component | Concentration Range (g/L) | Reference |
| Carbon Source | ||
| Sucrose | 40 - 50 | [1] |
| Glucose | 100 | [2] |
| Nitrogen Source | ||
| Bean Cake Powder | 20 - 25 | [1] |
| Peptone | 5 | [2] |
| Yeast Extract | 0.5 | [2] |
| Mineral Salts | ||
| Potassium Dihydrogen Phosphate | 0.5 - 2 | [1] |
| Magnesium Sulfate | 0.2 - 1 | [1] |
| Zinc Sulfate | 0.01 - 0.5 | [1] |
| Sodium Chloride | 10 | [2] |
Table 2: Solid Culture Media for Gliocladium roseum
| Medium | Key Components | Reference |
| Potato Dextrose Agar (B569324) (PDA) | Potato infusion, Dextrose, Agar | [3][4] |
| Sabouraud Dextrose Agar (SDA) | Dextrose, Peptone, Agar | [3] |
| Oatmeal-based Agar | Oatmeal, Agar | [5] |
Table 3: Fermentation Parameters for Gliocladium roseum in Liquid Culture
| Parameter | Optimized Range | Reference |
| pH | 4.0 - 6.0 | [1][6] |
| Temperature | 26 - 30 °C | [1] |
| Agitation Speed | 180 - 250 rpm | [1] |
| Aeration | 1:0.2 - 1:0.8 (vvm) | [1] |
| Inoculation Volume | 0.2% - 2% (v/v) | [1] |
| Photoperiod | 12 hours light / 12 hours dark | [6] |
Experimental Protocols
The following protocols provide a detailed methodology for key experiments related to the culture of Gliocladium roseum and the subsequent extraction and analysis of secondary metabolites like this compound.
Protocol 1: Culture of Gliocladium roseum in Liquid Medium
Objective: To cultivate G. roseum in a liquid medium to promote the production of secondary metabolites.
Materials:
-
Gliocladium roseum culture (e.g., from a reputable culture collection)
-
Pre-culture medium (e.g., Potato Dextrose Broth)
-
Production medium (refer to Table 1 for composition)
-
Erlenmeyer flasks (250 mL or 500 mL)
-
Shaking incubator
-
Autoclave
-
Sterile water
-
Hemocytometer or spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Aseptically transfer a small piece of agar with mycelium from a stock culture of G. roseum into a flask containing 50 mL of pre-culture medium.
-
Incubate the flask at 25-28°C on a rotary shaker at 150-180 rpm for 3-5 days, or until sufficient biomass is obtained.
-
Homogenize the mycelial culture by sterile blending or by passing it through a sterile syringe.
-
Determine the spore or mycelial fragment concentration using a hemocytometer or by measuring the optical density.
-
-
Fermentation:
-
Prepare the production medium according to the desired composition from Table 1 and dispense 100 mL into each 250 mL Erlenmeyer flask.
-
Autoclave the flasks at 121°C for 15-20 minutes and allow them to cool to room temperature.
-
Inoculate the production medium with the prepared inoculum to achieve a final concentration of 1-2% (v/v).
-
Incubate the flasks under the optimized fermentation parameters (refer to Table 3). For example, incubate at 28°C on a rotary shaker at 200 rpm with a 12-hour light/dark cycle.
-
Collect samples aseptically at regular intervals (e.g., every 24 hours) to monitor growth and secondary metabolite production.
-
Protocol 2: Extraction of this compound from Liquid Culture
Objective: To extract secondary metabolites, including this compound, from the liquid culture of G. roseum.
Materials:
-
G. roseum liquid culture
-
Centrifuge and centrifuge tubes
-
Filter paper (e.g., Whatman No. 1)
-
Separatory funnel
-
Organic solvents (e.g., ethyl acetate, chloroform, methanol)
-
Rotary evaporator
-
Glass vials
Procedure:
-
Separation of Mycelium and Supernatant:
-
Harvest the culture broth after the desired fermentation period.
-
Separate the mycelium from the culture filtrate by centrifugation at 5,000 x g for 15 minutes or by vacuum filtration.
-
-
Extraction from Culture Filtrate:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate).
-
Shake the funnel vigorously for 5-10 minutes and then allow the layers to separate.
-
Collect the organic layer. Repeat the extraction process 2-3 times with fresh solvent to maximize recovery.
-
Combine all organic extracts.
-
-
Extraction from Mycelium (Intracellular Metabolites):
-
Wash the harvested mycelium with sterile distilled water.
-
Grind the mycelium with a mortar and pestle using liquid nitrogen or use sonication to disrupt the cells.
-
Extract the disrupted mycelial mass with a suitable solvent (e.g., methanol (B129727) or acetone) by stirring for several hours.
-
Filter the mixture to remove cell debris.
-
-
Concentration:
-
Concentrate the combined organic extracts (from both filtrate and mycelium if desired) under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Dry the resulting crude extract completely and store it in a sealed vial at -20°C for further analysis.
-
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound in the crude extract.
Materials:
-
Crude extract containing this compound
-
HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)
-
Analytical HPLC column (e.g., C18 reversed-phase column)
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water with formic acid or trifluoroacetic acid)
-
Syringe filters (0.22 µm)
-
Autosampler vials
-
Purified this compound standard (if available)
Procedure:
-
Sample and Standard Preparation:
-
Dissolve a known weight of the crude extract in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter into an autosampler vial.
-
If a pure standard of this compound is available, prepare a series of standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the same solvent.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Develop a suitable gradient elution method using a mobile phase consisting of, for example, water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient could be: 10% B to 90% B over 30 minutes.
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Set the detector to a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan if the information is not available).
-
Inject 10-20 µL of the prepared samples and standards.
-
-
Quantification:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Generate a calibration curve by plotting the peak area of the standard against its concentration.
-
Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample.
-
Express the yield as mg of this compound per liter of culture broth or per gram of dry mycelial weight.
-
Mandatory Visualization
Diagram 1: Experimental Workflow for this compound Production
Caption: Workflow for the production, extraction, and analysis of this compound.
Diagram 2: Hypothetical Signaling Pathway for Secondary Metabolite Regulation
Caption: A generalized signaling cascade for secondary metabolite production in fungi.
References
- 1. Profiling of the Transcriptomic Responses of Clonostachys rosea Upon Treatment With Fusarium graminearum Secretome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. Biology and applications of Clonostachys rosea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The production of myco-diesel hydrocarbons and their derivatives by the endophytic fungus Gliocladium roseum (NRRL 50072) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Quantification of Glioroseinol in Complex Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glioroseinol is a novel small molecule with significant therapeutic potential. Accurate quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a detailed protocol for the sensitive and selective quantification of this compound using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described workflow is optimized for high-throughput analysis, ensuring reliable and reproducible results for pre-clinical and clinical research.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for removing interferences and concentrating the analyte.[1] The appropriate method depends on the specific biological matrix.
1.1. Plasma/Serum Samples: Protein Precipitation
Protein precipitation is a straightforward method for removing proteins from plasma or serum samples.
-
Protocol:
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]
-
Carefully collect the supernatant and transfer it to a new tube.[2]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).[2]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
1.2. Urine Samples: Dilute-and-Shoot
For urine samples with potentially high concentrations of this compound, a simple dilution is often sufficient.
-
Protocol:
-
Thaw frozen urine samples at room temperature.
-
Vortex the sample to ensure homogeneity.
-
Centrifuge at 5,000 x g for 5 minutes to pellet any particulate matter.
-
Dilute 50 µL of the supernatant with 450 µL of mobile phase A containing the internal standard.
-
Vortex and transfer to an autosampler vial.
-
1.3. Tissue Homogenates: Solid-Phase Extraction (SPE)
SPE is recommended for complex matrices like tissue homogenates to achieve a cleaner extract.[3]
-
Protocol:
-
Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Centrifuge the homogenate to pellet cellular debris.
-
To the supernatant, add the internal standard.
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute this compound with a stronger organic solvent, possibly with a pH modification.
-
Evaporate the eluate and reconstitute as described in the protein precipitation protocol.
-
LC-MS/MS Analysis
Direct measurement of the analyte using tandem mass spectrometry offers excellent selectivity and sensitivity.[4][5]
2.1. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 1.8 µm, 2.1 x 50 mm) is suitable for the separation of small molecules.[2][6]
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold for a short period, and then return to initial conditions for re-equilibration.[6]
-
Injection Volume: 5 µL.[7]
-
Column Temperature: 40°C.
2.2. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, should be optimized for this compound.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters:
-
MRM Transitions: Specific precursor-to-product ion transitions for both this compound and its internal standard need to be determined by infusing a standard solution into the mass spectrometer.
Data Presentation
Quantitative data should be summarized in clear and structured tables.
Table 1: MRM Transitions and Optimized MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [Determined experimentally] | [Determined experimentally] | [Optimized] |
| Internal Standard | [Determined experimentally] | [Determined experimentally] | [Optimized] |
Table 2: Calibration Curve Summary
| Matrix | Calibration Range (ng/mL) | R² | Accuracy (%) | Precision (%CV) |
| Plasma | 1 - 1000 | >0.99 | 85-115 | <15 |
| Urine | 10 - 10000 | >0.99 | 85-115 | <15 |
| Tissue | 0.5 - 500 | >0.99 | 80-120 | <20 |
Table 3: Recovery and Matrix Effect
| Matrix | Extraction Recovery (%) | Matrix Effect (%) |
| Plasma | >85 | <15 |
| Tissue | >80 | <20 |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 6. protocols.io [protocols.io]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Bioassays Using Glioroseinol as a Standard
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the fungal metabolite Glioroseinol is limited in publicly available scientific literature. Therefore, these application notes provide a generalized framework for utilizing a novel, purified fungal metabolite, exemplified by this compound, as a standard in common bioassays. The protocols and data presented are illustrative and based on methodologies for compounds with similar structural motifs (e.g., cyclopentenones). Researchers should optimize these protocols based on their specific experimental setup and the observed biological activities of this compound.
Introduction to this compound
This compound is a fungal metabolite with the chemical formula C₁₀H₁₆O₄. Its structure contains a cyclopentenone core, a moiety associated with a range of biological activities in other natural products, including anti-inflammatory and cytotoxic effects.[1][2][3] As a purified compound, this compound can serve as a standard for quantitative analysis in various bioassays, allowing for the determination of its potency and the comparison of its activity across different experimental conditions.
Chemical Structure of this compound:
-
Molecular Formula: C₁₀H₁₆O₄
-
PubChem CID: 168319319[4]
General Workflow for Bioassay-Guided Research
The utilization of a novel compound like this compound in drug discovery typically follows a systematic workflow. This process begins with initial screening to identify biological activities and progresses to more detailed mechanistic studies.
Caption: General workflow for natural product drug discovery.
Application Note I: Cytotoxicity Assessment
Objective: To determine the cytotoxic potential of this compound against a cancer cell line using the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7][8]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture:
-
Culture a human cancer cell line (e.g., HeLa or A549) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Assay Procedure:
-
Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of this compound in DMSO. Further dilute in serum-free media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the culture medium from the wells and replace it with 100 µL of media containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours at 37°C.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[5]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation
The results can be used to calculate the percentage of cell viability and the IC₅₀ value (the concentration of a drug that inhibits 50% of the cell growth).
Table 1: Example Cytotoxicity Data for this compound against HeLa Cells
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.22 ± 0.07 | 97.6 |
| 1 | 1.15 ± 0.09 | 92.0 |
| 10 | 0.85 ± 0.06 | 68.0 |
| 50 | 0.45 ± 0.04 | 36.0 |
| 100 | 0.20 ± 0.03 | 16.0 |
Application Note II: Anti-inflammatory Activity
Objective: To assess the anti-inflammatory properties of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Assay Procedure:
-
Seed 5 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours to induce inflammation and NO production. Include a negative control (cells only), a vehicle control (DMSO + LPS), and a positive control (e.g., Dexamethasone + LPS).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify the nitrite concentration.
-
Data Presentation
Table 2: Example Inhibition of Nitric Oxide Production by this compound
| Treatment | This compound (µM) | Nitrite Conc. (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control (No LPS) | 0 | 1.5 ± 0.2 | - |
| LPS + Vehicle | 0 | 35.2 ± 2.1 | 0 |
| LPS + this compound | 1 | 30.1 ± 1.8 | 14.5 |
| LPS + this compound | 5 | 22.5 ± 1.5 | 36.1 |
| LPS + this compound | 10 | 15.8 ± 1.2 | 55.1 |
| LPS + this compound | 25 | 8.9 ± 0.9 | 74.7 |
| LPS + this compound | 50 | 5.2 ± 0.6 | 85.2 |
Potential Signaling Pathway Modulation
The anti-inflammatory effects of compounds with a cyclopentenone moiety are often attributed to their interaction with key inflammatory signaling pathways, such as the NF-κB pathway.[9] NF-κB is a transcription factor that regulates the expression of many pro-inflammatory genes.[10][11][12][13]
References
- 1. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Chemical properties and biological activities of cyclopentenediones: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C10H16O4 | CID 168319319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. sinobiological.com [sinobiological.com]
Glioroseinol applications in antifungal research.
Information regarding the antifungal applications of Glioroseinol is not available in the public domain.
Extensive searches for "this compound" and its potential applications in antifungal research have yielded no specific data. Scientific literature and databases do not contain information on its mechanism of action, antifungal properties, or any experimental protocols related to its use.
It is possible that "this compound" is a very recently discovered compound with research yet to be published, a compound known by a different name, or a misspelling of an existing molecule.
Without any available data, it is not possible to provide the requested Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams.
For researchers, scientists, and drug development professionals interested in antifungal research, it is recommended to focus on well-documented compounds with established antifungal activities. General methodologies for assessing antifungal properties, determining minimum inhibitory concentrations (MICs), and elucidating mechanisms of action are widely available in scientific literature and can be adapted for new compounds once they are isolated and characterized.
Application Notes and Protocols for Glioroseinol Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the known stability characteristics of glioroseinol (B10823491) and detail protocols for its proper storage and handling. The information is intended to guide researchers in maintaining the integrity of this compound for experimental use.
Introduction
This compound (C10H16O4, Molar Mass: 200.23 g/mol ) is a fungal metabolite with potential biological activities that are of interest to the research and drug development communities. Ensuring the stability of this compound is critical for obtaining accurate and reproducible experimental results. This document outlines the current understanding of its stability under various conditions and provides recommended storage protocols.
Stability Profile of this compound
Currently, there is limited publicly available quantitative data specifically detailing the degradation kinetics of this compound under various stress conditions such as a range of temperatures, pH values, and light exposure. However, based on general knowledge of handling fungal metabolites and available manufacturer information, a qualitative stability profile can be summarized.
Table 1: Summary of this compound Stability
| Condition | Stability | Recommendations |
| Temperature | ||
| Long-term Storage | Stable for ≥ 4 years at -20°C. | Store in a tightly sealed container at -20°C for long-term preservation. |
| Short-term Storage | Stable for a few days at ambient temperature during shipping. | Minimize time at room temperature. For frequent use, aliquot and store at -20°C. |
| Solvent | ||
| DMSO | May be dissolved in Dimethyl Sulfoxide (DMSO). | Prepare solutions fresh whenever possible. For stock solutions in DMSO, store in small aliquots at -80°C to minimize freeze-thaw cycles. |
| Light | ||
| Photostability | Unknown. As a precaution, protect from light. | Store in amber vials or wrap containers in aluminum foil. |
| pH | ||
| Acidity/Alkalinity | Unknown. Stability is likely pH-dependent. | Avoid exposure to strong acids or bases unless experimentally required. Buffer solutions should be used to maintain a stable pH. |
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended:
-
Solid Form: Store solid this compound in a tightly sealed, light-resistant container at -20°C . For extended storage, a desiccator can be used to protect from moisture.
-
In Solution: Prepare stock solutions in a suitable solvent such as DMSO. Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots at -80°C .
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted based on specific experimental needs and available analytical instrumentation.
Protocol for Assessing Thermal Stability
This protocol outlines a method to determine the degradation of this compound at various temperatures over time.
Workflow for Thermal Stability Assessment
Caption: Workflow for assessing the thermal stability of this compound.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or an appropriate buffer) at a known concentration.
-
Aliquoting: Distribute equal volumes of the solution into multiple amber glass vials.
-
Incubation: Place the vials in controlled temperature environments (e.g., 4°C, 25°C, and 40°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from each temperature condition.
-
Sample Analysis: Immediately analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of this compound.
Forced Degradation Workflow
Caption: Workflow for conducting forced degradation studies on this compound.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) at room temperature or elevated temperature.
-
Base Hydrolysis: Treat the sample with a base (e.g., 0.1 M NaOH) at room temperature.
-
Oxidation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Photolytic Degradation: Expose the sample to a combination of UV and visible light.
-
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method coupled with mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) to separate and identify the degradation products.
-
Pathway Elucidation: Based on the identified degradation products, propose a degradation pathway for this compound under each stress condition.
Signaling Pathway Analysis
Currently, there is no specific information available in the public domain detailing the signaling pathways modulated by this compound or its degradation products. The following diagram illustrates a generic workflow for investigating the impact of a compound on cellular signaling pathways.
Signaling Pathway Investigation Workflow
Caption: General workflow for identifying cellular signaling pathways affected by this compound.
Researchers interested in the biological activity of this compound are encouraged to use such workflows to explore its mechanism of action.
Conclusion
The stability of this compound is crucial for its effective use in research and development. Adherence to the recommended storage and handling protocols will help ensure the integrity and reliability of the compound in experimental settings. Further studies are warranted to generate quantitative stability data and to elucidate the specific biological pathways modulated by this fungal metabolite.
Application Notes and Protocols for the Synthesis of Glioroseinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioroseinol, a substituted cyclohexene-1,4-dione, and its derivatives represent a class of compounds with significant potential for biological activity. While a specific protocol for this compound is not widely documented, this guide provides a detailed, plausible synthetic protocol based on established organic chemistry principles for constructing the core scaffold and introducing key functional groups. Furthermore, based on the known biological activities of structurally related quinone and cyclohexenedione compounds, these notes outline potential therapeutic applications and suggest relevant experimental assays for screening newly synthesized this compound derivatives.
Introduction
This compound is a natural product with the chemical structure (+)-trans-2,3-dimethoxy-5,6-dimethylcyclohex-2-ene-1,4-dione. Its core is a tetrasubstituted cyclohexene-1,4-dione ring, a scaffold known to be present in various biologically active molecules. Derivatives of p-benzoquinone and cyclohexenedione have demonstrated a wide range of pharmacological properties, including anticancer, antibacterial, antioxidant, and enzyme inhibitory activities[1][2][3][4]. For instance, some quinone derivatives have been investigated as c-Met kinase inhibitors for cancer therapy, while others show promise in the context of Alzheimer's disease[3][5][6]. The synthesis of this compound and its analogues, therefore, opens avenues for the discovery of novel therapeutic agents.
Proposed Synthetic Pathway for this compound
The following section outlines a proposed multi-step synthesis for this compound, commencing from commercially available starting materials. The key strategic step involves a Diels-Alder reaction to construct the central cyclohexene (B86901) ring with the desired stereochemistry[7][8][9]. Subsequent modifications will establish the required methoxy (B1213986) and methyl functionalities.
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Diels-Alder Reaction to form the Cyclohexene Core
This step involves the [4+2] cycloaddition of 2,3-dimethyl-1,3-butadiene with 2,3-dimethoxy-1,4-benzoquinone to form the bicyclic adduct.
Materials:
-
2,3-Dimethyl-1,3-butadiene
-
2,3-Dimethoxy-1,4-benzoquinone
-
Toluene (B28343), anhydrous
-
Hydrochloric acid (HCl), 2 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 2,3-dimethoxy-1,4-benzoquinone (1.0 eq) in anhydrous toluene (10 mL per mmol of benzoquinone).
-
Add 2,3-dimethyl-1,3-butadiene (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate and wash sequentially with 2 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Diels-Alder adduct.
Table 1: Summary of Reaction Parameters for Step 1
| Parameter | Value |
| Reactant 1 | 2,3-Dimethoxy-1,4-benzoquinone |
| Reactant 2 | 2,3-Dimethyl-1,3-butadiene |
| Stoichiometry | 1 : 1.5 |
| Solvent | Anhydrous Toluene |
| Temperature | Reflux (~110 °C) |
| Reaction Time | 12 - 24 hours |
| Purification | Flash Column Chromatography |
Step 2: Stereoselective Reduction to this compound
This step involves the stereoselective reduction of one of the ketone functionalities in the Diels-Alder adduct to a hydroxyl group, followed by tautomerization to yield the en-dione system of this compound. A selective reducing agent is key to achieving the desired product.
Materials:
-
Diels-Alder Adduct from Step 1
-
Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminium hydride (LiAlH₄)
-
Methanol (B129727) or Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve the Diels-Alder adduct (1.0 eq) in a suitable solvent (e.g., methanol for NaBH₄ or anhydrous THF for LiAlH₄) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Slowly add the reducing agent (e.g., NaBH₄, 1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Quench the reaction by the slow addition of deionized water.
-
If using THF, remove the solvent under reduced pressure.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Table 2: Summary of Reaction Parameters for Step 2
| Parameter | Value |
| Reactant | Diels-Alder Adduct |
| Reducing Agent | Sodium borohydride (or LiAlH₄) |
| Stoichiometry | 1 : 1.1 |
| Solvent | Methanol (or anhydrous THF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1 - 2 hours |
| Purification | Flash Column Chromatography |
Characterization of this compound
The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.
Table 3: Expected Analytical Data for this compound (C₁₀H₁₆O₄)
| Technique | Expected Data |
| ¹H NMR | Peaks corresponding to methyl protons, methoxy protons, and protons on the cyclohexene ring. |
| ¹³C NMR | Signals for carbonyl carbons, olefinic carbons, carbons bearing methoxy groups, and methyl carbons. |
| Mass Spec (HRMS) | Calculated m/z for [M+H]⁺ or [M+Na]⁺. |
| FT-IR | Characteristic absorptions for C=O (ketone), C=C (alkene), and C-O (ether) functional groups. |
Potential Biological Activities and Proposed Screening Assays
Given the known biological activities of structurally similar quinone and cyclohexenedione derivatives, synthesized this compound analogues can be screened for a variety of therapeutic applications.
Workflow for Biological Evaluation
Caption: Workflow for the biological screening of this compound derivatives.
Anticancer Activity
-
Rationale: Many quinone-based compounds exhibit anticancer properties by inducing oxidative stress or inhibiting key cellular enzymes[1][6].
-
Proposed Assays:
-
Cytotoxicity Screening: Evaluate the cytotoxic effects of the derivatives against a panel of human cancer cell lines (e.g., lung, breast, colon cancer) using assays like MTT or XTT.
-
Kinase Inhibition Assays: Screen for inhibitory activity against specific kinases implicated in cancer, such as c-Met, given that related structures have shown such activity[5][6].
-
Antibacterial Activity
-
Rationale: The quinone moiety is a key pharmacophore in several antibacterial agents[2].
-
Proposed Assays:
-
Minimum Inhibitory Concentration (MIC): Determine the MIC of the synthesized compounds against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) using broth microdilution methods.
-
Antioxidant Activity
-
Rationale: Quinones are redox-active molecules and can act as antioxidants[3][10].
-
Proposed Assays:
-
DPPH Radical Scavenging Assay: Measure the ability of the compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
ABTS Radical Cation Decolorization Assay: Assess the antioxidant capacity by measuring the reduction of the ABTS radical cation.
-
Table 4: Summary of Proposed Biological Assays for this compound Derivatives
| Biological Activity | Assay Type | Example Method | Key Parameters |
| Anticancer | Cytotoxicity | MTT Assay | IC₅₀ values |
| Enzyme Inhibition | c-Met Kinase Assay | IC₅₀ values | |
| Antibacterial | Susceptibility | MIC Determination | MIC values |
| Antioxidant | Radical Scavenging | DPPH Assay | EC₅₀ values |
Conclusion
This document provides a comprehensive, albeit proposed, protocol for the synthesis of this compound and its derivatives, targeting researchers in drug discovery and medicinal chemistry. The outlined synthetic strategy, based on the robust Diels-Alder reaction, offers a viable route to this interesting natural product. The suggested biological assays provide a clear framework for evaluating the therapeutic potential of newly synthesized analogues, leveraging the known pharmacological profile of the quinone and cyclohexenedione scaffolds. Further research into the optimization of the synthetic route and a thorough investigation of the biological activities of this compound derivatives are warranted.
References
- 1. An efficient synthesis and biological activity of substituted p-benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of quinocarcin derivatives: thioalkyl-substituted quinones and hydroquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. EP2332898A1 - Benzoquinone-based antioxidants - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Glioroseinol Production in Fungal Fermentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in maximizing Glioroseinol yield from fungal fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield from fungal fermentation often variable?
This compound is a secondary metabolite produced by certain fungal species, showing potential for various pharmaceutical applications. Unlike primary metabolites essential for growth, secondary metabolites like this compound are often produced during the stationary phase of fungal growth and their synthesis is highly sensitive to environmental and nutritional factors. This sensitivity is a primary reason for the observed variability in fermentation yields. The biosynthesis of such compounds is regulated by complex pathways that can be influenced by slight changes in culture conditions.[1][2][3]
Q2: What are the key factors influencing the yield of this compound?
The production of this compound is multifactorial. Key parameters that significantly impact yield include the composition of the fermentation medium (carbon and nitrogen sources, trace elements), physical culture conditions (pH, temperature, aeration, and agitation), and the genetic stability of the fungal strain.[1][4][5] The interplay between these factors determines the metabolic state of the fungus and the extent to which it channels resources towards the biosynthesis of secondary metabolites like this compound.
Q3: How can I select an optimal fungal strain for high this compound yield?
Strain selection is a critical first step. It involves screening different fungal isolates, often from natural sources, for their ability to produce this compound. Promising strains can then be subjected to mutagenesis and screening programs to isolate high-yielding mutants. It is also crucial to ensure the long-term stability of the selected strain through proper culture maintenance and preservation techniques.
Q4: What are the recommended analytical methods for quantifying this compound?
For accurate quantification of this compound, High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the recommended method.[6][7][8] These techniques allow for the separation, identification, and quantification of this compound in complex fermentation broths. Proper sample preparation, including extraction and purification, is crucial for obtaining reliable results.
Troubleshooting Guide
Issue 1: Low or No this compound Production
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Medium Composition | Systematically evaluate different carbon and nitrogen sources.[1][4] Conduct one-factor-at-a-time (OFAT) or response surface methodology (RSM) experiments to optimize the concentrations of key nutrients.[9][10][11][12] |
| Inappropriate Culture Conditions | Optimize pH, temperature, agitation, and aeration for the production phase, which may differ from the growth phase. Monitor and control these parameters throughout the fermentation.[5] |
| Incorrect Fermentation Stage for Induction | If this compound production is inducible, determine the optimal cell density and growth phase for adding the inducer. |
| Genetic Instability of the Fungal Strain | Re-isolate the fungal strain from a master stock. Perform regular quality control checks to ensure strain viability and productivity. |
| Presence of Inhibitory Compounds | Analyze the fermentation broth for the presence of inhibitory byproducts. Consider fed-batch fermentation to maintain low concentrations of potentially toxic substrates. |
Issue 2: Inconsistent this compound Yields Between Batches
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Variability in Inoculum Quality | Standardize the inoculum preparation procedure, including spore concentration, age of the culture, and inoculum volume. |
| Inconsistent Raw Material Quality | Source raw materials for the fermentation medium from a reliable supplier and perform quality control on each new batch. |
| Fluctuations in Fermentation Parameters | Ensure that all fermentation parameters (pH, temperature, agitation, aeration) are tightly controlled and monitored throughout the process. Calibrate probes and sensors regularly. |
| Contamination | Implement and strictly adhere to aseptic techniques. Regularly check for microbial contamination in the fermentation broth. |
Data Presentation: Optimizing Fermentation Parameters
The following tables summarize hypothetical quantitative data from experiments aimed at optimizing this compound production.
Table 1: Effect of Carbon Source on this compound Yield
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | 15.2 | 85.3 |
| Sucrose | 14.8 | 120.7 |
| Fructose | 13.5 | 75.1 |
| Maltose | 16.1 | 110.2 |
Table 2: Effect of Nitrogen Source on this compound Yield
| Nitrogen Source (5 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Peptone | 12.5 | 150.4 |
| Yeast Extract | 13.1 | 165.8 |
| Ammonium Sulfate | 10.2 | 90.2 |
| Sodium Nitrate | 9.8 | 85.6 |
Table 3: Optimization of Physical Parameters
| Temperature (°C) | pH | Agitation (rpm) | This compound Yield (mg/L) |
| 25 | 5.5 | 150 | 180.3 |
| 25 | 6.0 | 200 | 210.5 |
| 28 | 5.5 | 150 | 195.7 |
| 28 | 6.0 | 200 | 250.1 |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Carbon Source
-
Prepare Basal Medium: Prepare a basal fermentation medium containing all necessary nutrients except the carbon source.
-
Aliquot and Supplement: Aliquot the basal medium into several fermentation flasks. Add different carbon sources (e.g., glucose, sucrose, fructose, maltose) to each flask to a final concentration of 20 g/L.
-
Inoculation: Inoculate each flask with a standardized fungal inoculum.
-
Incubation: Incubate the flasks under controlled conditions (e.g., 28°C, 200 rpm) for a predetermined fermentation period.
-
Sampling and Analysis: At the end of the fermentation, harvest the broth. Separate the biomass from the supernatant. Determine the dry cell weight of the biomass. Extract and quantify the this compound concentration in the supernatant using HPLC.
-
Data Evaluation: Compare the this compound yields obtained with different carbon sources to identify the optimal one.
Protocol 2: Extraction and Quantification of this compound using HPLC
-
Sample Preparation: Centrifuge the fermentation broth to separate the mycelia. Filter the supernatant through a 0.22 µm filter.
-
Extraction: Perform a liquid-liquid extraction of the filtered supernatant with an equal volume of ethyl acetate. Repeat the extraction three times. Pool the organic layers and evaporate to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in a known volume of mobile phase (e.g., methanol (B129727):water, 50:50 v/v).
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of a this compound standard.
-
Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.[7][8][13]
-
Visualizations
Caption: A simplified hypothetical biosynthetic pathway for this compound.
Caption: Experimental workflow for optimizing this compound production.
Caption: A troubleshooting decision tree for low this compound yield.
References
- 1. A Comprehensive Review of the Diversity of Fungal Secondary Metabolites and Their Emerging Applications in Healthcare and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fungal BGCs for Production of Secondary Metabolites: Main Types, Central Roles in Strain Improvement, and Regulation According to the Piano Principle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biologically Active Secondary Metabolites from the Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Analytical Methods for Secondary Metabolite Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Optimization of Fermentation Conditions and Media for Production of Glucose Isomerase from Bacillus megaterium Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Optimization of Fermentation Conditions and Media for Production of Glucose Isomerase from Bacillus megaterium Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of Secondary Metabolites from Plant Endophytic Fungi | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Overcoming Glioroseinol Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Glioroseinol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a fungal metabolite derived from Gliorosein, which has been isolated from species of the fungus Gliocladium.[1][2][3] Like many organic small molecules, this compound is hydrophobic, meaning it has poor solubility in water-based solutions. This low aqueous solubility can be a significant hurdle in experimental settings, affecting bioavailability in in vitro and in vivo assays and complicating formulation development for therapeutic applications.[4][5][6]
Q2: I am observing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What is happening?
This is a common issue when a concentrated stock solution of a hydrophobic compound, typically dissolved in an organic solvent like DMSO, is diluted into an aqueous buffer or medium. The organic solvent disperses, and the hydrophobic compound is forced out of solution, leading to precipitation. This can result in inaccurate dosing and potential cytotoxicity from the precipitate.
Q3: What are the initial steps I should take to improve the solubility of this compound for my experiments?
Before exploring more complex methods, consider these initial troubleshooting steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is as low as possible, ideally below 1%, to minimize solvent effects on your experiment.
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) can sometimes increase the solubility of compounds. However, the stability of this compound at higher temperatures should be considered.
-
pH Adjustment: The solubility of some compounds can be influenced by pH.[4] Depending on the chemical properties of this compound (presence of ionizable groups), adjusting the pH of the buffer may improve its solubility.
Troubleshooting Guide: Enhancing this compound Solubility
If initial troubleshooting steps are insufficient, several established techniques can be employed to enhance the solubility of hydrophobic compounds like this compound.
Issue 1: this compound precipitates out of solution upon dilution.
Solution: Employ solubilization techniques such as the use of co-solvents, hydrotropes, or surfactants to create a more favorable environment for the hydrophobic molecule.
Caption: A potential mechanism of action via the PI3K/Akt pathway.
References
Technical Support Center: Investigating the Degradation of Novel Compounds
Disclaimer: Information regarding the specific degradation products of "Glioroseinol" is not currently available in the public domain. The following technical support center provides a generalized framework and best practices for conducting and troubleshooting forced degradation studies for a novel compound, based on established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study?
A forced degradation study, also known as stress testing, is a critical component in the development of drug substances and products.[1] Its primary objectives are to:
-
Identify the likely degradation products of a drug substance.
-
Elucidate the degradation pathways of a drug substance.[2][3][4]
-
Establish the intrinsic stability of a molecule.
-
Develop and validate stability-indicating analytical methods.[1][5]
-
Inform formulation development and packaging selection.[4]
Q2: What are the common stress conditions applied in a forced degradation study?
Typical stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress (dry heat).[2][3] These conditions are designed to accelerate the degradation process and simulate the types of degradation that a product might encounter during its shelf life.
Q3: How are the degradation products identified and characterized?
Degradation products are typically separated and analyzed using a stability-indicating chromatographic method, most commonly High-Performance Liquid Chromatography (HPLC).[5][6] Identification and structural elucidation of the degradants are achieved using techniques such as mass spectrometry (MS), particularly LC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][4]
Q4: What is a "stability-indicating method"?
A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate the API from its degradation products.[5]
Troubleshooting Guide
Q1: I am not observing any degradation under the recommended stress conditions. What should I do?
-
Increase Stress Level: The initial stress conditions may not be harsh enough. Consider increasing the concentration of the acid, base, or oxidizing agent, extending the exposure time, or using a higher temperature. For instance, if no degradation is observed in 0.1 M HCl, 1 M HCl can be used.[5]
-
Confirm Compound Solubility: Ensure that your compound is fully dissolved in the stress medium. Poor solubility can limit its exposure to the stress agent.
-
Evaluate Analytical Method: Your analytical method may not be able to separate the parent compound from the degradants. Re-evaluate and optimize your chromatographic conditions.
Q2: I am seeing too much degradation, and the parent peak has disappeared completely. What does this mean?
-
Reduce Stress Level: The stress conditions are likely too harsh. Reduce the concentration of the stressor, the temperature, or the duration of the study. The goal is to achieve partial degradation (typically 5-20%) to ensure that the primary degradation products can be observed.
-
Time-Point Study: Conduct a time-point study to find the optimal duration for achieving the target degradation level.
Q3: My mass balance is poor. The loss of the parent drug does not correspond to the amount of degradation products formed. What could be the issue?
-
Co-eluting Peaks: Degradation products might be co-eluting with the parent peak or with each other. Improve the separation by modifying the mobile phase, gradient, or column type.[1]
-
Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector.[1] Consider using a more universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).[1]
-
Formation of Volatile or Insoluble Degradants: The degradation process may yield volatile compounds or insoluble materials that are not being detected by your analytical method.
Quantitative Data Summary
The following table presents a hypothetical summary of results from a forced degradation study of a novel compound.
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Number of Degradants |
| Acid Hydrolysis | 1 M HCl | 24 hours | 80 °C | 15.2 | 2 |
| Base Hydrolysis | 1 M NaOH | 4 hours | 60 °C | 18.5 | 3 |
| Oxidation | 3% H₂O₂ | 12 hours | 25 °C | 12.8 | 1 |
| Photolytic | UV light (1.2 million lux-hours) | 7 days | 25 °C | 8.5 | 2 |
| Thermal | Dry Heat | 48 hours | 105 °C | 5.1 | 1 |
Experimental Protocols
Protocol: Forced Degradation by Acid Hydrolysis
-
Sample Preparation: Prepare a stock solution of the drug substance in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Stress Application:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the solution in a water bath at 80°C for 24 hours.
-
Prepare a control sample by adding 1 mL of purified water instead of HCl and storing it under the same conditions.
-
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 1 M NaOH.
-
Dilution: Dilute the neutralized solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.
Visualizations
Caption: Hypothetical degradation pathway of a novel compound.
Caption: General experimental workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of major degradation products of Clorsulon drug substance including its degradation pathways by high resolution mass spectrometry and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Glioroseinol by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Glioroseinol, a fungal polyketide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during chromatographic purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a secondary metabolite produced by certain fungi. It belongs to the polyketide class of natural products and possesses a decalin core structure. Its molecular formula is C10H16O4. Understanding the structure and a compound's class is crucial for developing an effective purification strategy, as it informs the choice of solvents and chromatographic media.
Q2: What are the common chromatographic methods for purifying this compound and similar fungal polyketides?
The purification of fungal polyketides like this compound typically involves a multi-step chromatographic process to isolate the compound of interest from a complex crude extract.[1] Common techniques include:
-
Normal-Phase Chromatography: Often utilizing silica (B1680970) gel as the stationary phase, this method separates compounds based on polarity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This high-resolution technique uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase to separate compounds based on hydrophobicity.[2]
-
Size-Exclusion Chromatography (SEC): Using porous beads (e.g., Sephadex LH-20), this method separates molecules based on their size.
-
Centrifugal Partition Chromatography (CPC): A liquid-liquid chromatography technique that can be effective for separating complex mixtures of natural products.
Q3: How can I monitor the purification process?
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your column chromatography and for analyzing the fractions collected. It helps in identifying the fractions containing the target compound and assessing their purity.
Troubleshooting Guides
This section addresses specific issues you may encounter during your chromatography experiments in a question-and-answer format.
Issue 1: Poor Separation of this compound from Impurities
Question: My column chromatography is resulting in poor separation of this compound from other compounds in the extract. What can I do to improve the resolution?
Answer: Poor separation is a common challenge in natural product purification. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase: The choice and composition of the mobile phase are critical for good separation.
-
Normal-Phase (Silica Gel): Systematically vary the polarity of your solvent system. A common approach is to use a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). Small changes in the solvent ratio can significantly impact separation.
-
Reversed-Phase (C18): Optimize the gradient of your aqueous and organic mobile phases (e.g., water and acetonitrile (B52724) or methanol). Adding a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape for acidic compounds.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. For instance, if you are using silica gel, switching to a different type of silica with a different particle or pore size, or even a different stationary phase chemistry like alumina, might provide the required selectivity.
-
Employ a Different Chromatographic Technique: Combining different chromatography methods is often necessary for purifying complex natural products.[1] If normal-phase chromatography provides partial purification, a subsequent step using reversed-phase HPLC or size-exclusion chromatography can be very effective in isolating this compound.
Issue 2: Peak Tailing in HPLC Analysis
Question: I am observing significant peak tailing for this compound during my HPLC analysis. What are the potential causes and solutions?
Answer: Peak tailing can compromise resolution and quantification. The common causes and their solutions are summarized below:
-
Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with polar functional groups on your analyte, leading to tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad and tailing peaks.
-
Solution: Dilute your sample and inject a smaller volume. If you need to process larger quantities, consider using a preparative or semi-preparative column with a higher loading capacity.
-
-
Column Void or Contamination: A void at the column inlet or a blocked frit can distort the flow path and cause peak tailing.
-
Solution: If a void is suspected, repacking the column (if possible) or replacing it is the best solution. Back-flushing the column may help to remove contaminants from the frit.[5]
-
Issue 3: Low Yield of Purified this compound
Question: After the chromatographic purification, my final yield of this compound is very low. What could be the reasons for this loss?
Answer: Low recovery is a frustrating issue that can be attributed to several factors throughout the purification process:
-
Compound Instability: this compound may be degrading during extraction or purification due to factors like pH, temperature, or exposure to light.
-
Solution: Conduct small-scale stability studies to determine the optimal pH and temperature range for handling this compound.[6] Avoid prolonged exposure to harsh conditions and consider working at lower temperatures.
-
-
Irreversible Adsorption to the Stationary Phase: The compound might be strongly and irreversibly binding to the stationary phase.
-
Solution: If using silica gel, deactivating it with a small amount of a polar solvent or using a less active stationary phase like Celite can help. In reversed-phase chromatography, ensure the mobile phase has sufficient elution strength to recover your compound.
-
-
Incomplete Elution: The elution conditions might not be strong enough to completely recover this compound from the column.
-
Solution: After your main elution, perform a final wash with a very strong solvent to check if any of the target compound remains on the column. Adjust your gradient or isocratic elution conditions accordingly in subsequent runs.
-
-
Losses During Solvent Evaporation: High temperatures during solvent removal can lead to degradation.
-
Solution: Use a rotary evaporator at a low temperature and reduced pressure. For very sensitive compounds, lyophilization (freeze-drying) is a gentler alternative.
-
Data Presentation
Table 1: Typical Solvent Systems for Fungal Polyketide Purification
| Chromatography Type | Stationary Phase | Typical Mobile Phase (Gradient Elution) | Target Compound Polarity |
| Normal-Phase | Silica Gel | Hexane -> Ethyl Acetate (B1210297) | Non-polar to moderately polar |
| Normal-Phase | Silica Gel | Dichloromethane -> Methanol | Moderately polar to polar |
| Reversed-Phase | C18 | Water (+0.1% Formic Acid) -> Acetonitrile (+0.1% Formic Acid) | Polar to non-polar |
| Size-Exclusion | Sephadex LH-20 | Methanol or Dichloromethane/Methanol mixtures | Separation by size |
Table 2: Troubleshooting Summary for Common Chromatographic Issues
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | Inappropriate mobile phase | Optimize solvent gradient and/or add modifiers (e.g., acid) |
| Unsuitable stationary phase | Try a different stationary phase with different selectivity | |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH; use an end-capped column |
| Column overload | Reduce sample concentration and/or injection volume | |
| Column void/contamination | Back-flush or replace the column | |
| Low Yield | Compound instability (pH, temp) | Perform stability studies; work at low temperatures |
| Irreversible adsorption | Deactivate silica gel; use a stronger elution solvent | |
| Inefficient extraction | Optimize extraction solvent and pH |
Experimental Protocols
Protocol 1: General Procedure for Extraction of Fungal Metabolites
-
Culture: Grow the this compound-producing fungus in a suitable liquid or solid medium until optimal production is achieved.
-
Extraction:
-
If grown in liquid media, separate the mycelia from the broth by filtration.
-
Extract the mycelia and the culture filtrate separately with an organic solvent such as ethyl acetate or methanol. Multiple extractions are recommended to ensure complete recovery.
-
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Crude Extract: The resulting residue is the crude extract to be used for chromatographic purification.
Protocol 2: Representative Multi-Step Chromatographic Purification
-
Initial Fractionation (Normal-Phase Chromatography):
-
Stationary Phase: Silica gel (e.g., 230-400 mesh).
-
Column Packing: Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dry powder onto the top of the packed column.
-
Elution: Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.
-
Fraction Collection: Collect fractions of a suitable volume and monitor them by TLC.
-
Pooling: Combine the fractions containing this compound based on the TLC analysis.
-
-
Intermediate Purification (Size-Exclusion Chromatography):
-
Stationary Phase: Sephadex LH-20.
-
Column Packing: Swell the Sephadex LH-20 in the chosen mobile phase (e.g., methanol) and pack it into a column.
-
Elution: Elute the partially purified fraction from the previous step with the same solvent isocratically.
-
Fraction Collection and Analysis: Collect fractions and analyze by TLC or HPLC to identify those containing this compound.
-
-
Final Purification (Reversed-Phase HPLC):
-
Column: A semi-preparative or preparative C18 column.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.
-
Injection: Dissolve the enriched fraction in the initial mobile phase and filter it through a 0.45 µm filter before injection.
-
Purification: Run the HPLC with a suitable gradient to separate this compound from any remaining impurities.
-
Collection: Collect the peak corresponding to this compound.
-
Purity Check: Analyze the purity of the final product by analytical HPLC.
-
Mandatory Visualization
Caption: A typical experimental workflow for the extraction and purification of this compound.
Caption: A logical workflow for troubleshooting common chromatography issues.
References
- 1. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Glioroseinol Detection by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of Glioroseinol using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended mass spectrometry parameters for this compound detection?
A1: For initial screening of a novel compound like this compound, it is advisable to start with a general set of parameters and then optimize based on the observed signal. A good starting point for electrospray ionization (ESI) in both positive and negative modes is recommended, as the ionization efficiency of this compound may not be known.
Q2: How can I improve the signal intensity for this compound?
A2: Poor signal intensity is a common issue in mass spectrometry.[1] To enhance the signal for this compound, consider the following:
-
Sample Concentration: Ensure your sample is appropriately concentrated. If it's too dilute, the signal will be weak, and if it's too concentrated, ion suppression can occur.[1]
-
Ionization Source Optimization: Methodically optimize ESI source parameters. This includes the spray voltage, nebulizer gas pressure, and source temperature.[2][3] A design of experiments (DoE) approach can be systematically used to find the optimal settings.[2][4]
-
Solvent Selection: The choice of solvent can significantly impact ionization efficiency.[3] For ESI, reversed-phase solvents like water, acetonitrile, and methanol (B129727) are preferable as they support ion formation.[3] Modifiers such as formic acid (for positive mode) or ammonium (B1175870) hydroxide (B78521) (for negative mode) can also improve signal.
-
Instrument Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at its peak performance.[1]
Q3: I am observing high background noise or a drifting baseline. What can I do?
A3: High background noise and baseline drift can obscure the signal from your analyte.[1] To mitigate this:
-
Chromatography Optimization: Fine-tune your liquid chromatography (LC) method to achieve a stable baseline.[1]
-
Sample Purity: Ensure your sample is free from contaminants. Salts, detergents, and polymers like PEG can interfere with LC-MS analysis.[5] Implement a sample clean-up step using solid-phase extraction (SPE) if necessary.[6]
-
Detector Settings: Adjust the detector gain and filter settings to minimize noise.[1]
Q4: My mass accuracy is poor. How can I troubleshoot this?
A4: Accurate mass measurement is crucial for confident identification. If you are experiencing poor mass accuracy:
-
Mass Calibration: Perform regular mass calibration using appropriate standards. Incorrect calibration is a common cause of mass errors.[1]
-
Instrument Maintenance: Ensure your mass spectrometer is well-maintained. Contaminants or instrument drift can affect mass accuracy and resolution.[1]
Troubleshooting Guides
Issue 1: No or Very Low this compound Signal
This guide provides a step-by-step approach to troubleshoot the absence or very low signal of this compound.
Troubleshooting Workflow
Issue 2: Poor Peak Shape (Broadening or Splitting)
This guide addresses issues related to suboptimal chromatographic peak shapes for this compound.
Troubleshooting Workflow
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. HPLC-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) Optimization by High-Performance Design of Experiments (DOE) for Astrocyte Glutamine Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uthsc.edu [uthsc.edu]
- 6. organomation.com [organomation.com]
How to prevent Glioroseinol degradation during extraction.
Technical Support Center: Glioroseinol Extraction
Welcome to the technical support center for this compound extraction. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of this compound during extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a polyphenolic compound with significant therapeutic potential. Like many phenolic compounds, it is susceptible to degradation under common extraction conditions.[1][2] Degradation can be initiated by factors such as exposure to oxygen, high temperatures, suboptimal pH levels, and enzymatic activity.[3] This degradation can lead to a lower yield of the active compound and the formation of unwanted byproducts, compromising the quality and therapeutic efficacy of the final extract.
Q2: What are the primary factors that cause the degradation of this compound?
The primary factors leading to the degradation of phenolic compounds like this compound include:
-
Oxidation: Phenolic compounds are excellent antioxidants, meaning they readily donate electrons and become oxidized themselves. This process can be accelerated by the presence of oxygen, metal ions, and light.[4][5]
-
High Temperatures: Heat is a major catalyst for the degradation of many natural compounds, including phenolics.[3]
-
pH: The stability of phenolic compounds is often pH-dependent. Both acidic and alkaline conditions can accelerate degradation, depending on the specific structure of the molecule.[3][6]
-
Enzymatic Activity: Endogenous enzymes such as polyphenol oxidases (PPO) and peroxidases, present in the source material, can cause rapid degradation upon cell lysis during extraction.[7]
-
Prolonged Extraction Times: Longer exposure to extraction conditions, even at moderate temperatures, can increase the extent of degradation.[3]
Q3: What are the visible signs of this compound degradation?
A common indicator of phenolic compound degradation is a change in the color of the extract, often turning from a lighter shade to a darker brown or green.[4] This is due to the formation of quinones and their subsequent polymerization. However, not all degradation pathways result in a visible color change. Therefore, it is crucial to use analytical techniques like HPLC or LC-MS to monitor the concentration of intact this compound.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | High extraction temperature. | Optimize the extraction temperature. For heat-sensitive methods, consider using a cooling bath. For methods requiring heat, use the lowest effective temperature for the shortest possible time.[3] |
| Prolonged extraction time. | Reduce the extraction time. Modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly shorten the required time.[8][9] | |
| Suboptimal solvent selection. | Screen different solvents and their mixtures (e.g., ethanol, methanol, acetone, water) to find the optimal system for this compound solubility and stability. | |
| Extract discoloration (browning or greening). | Oxidation of this compound. | Add antioxidants such as ascorbic acid or sodium metabisulfite (B1197395) to the extraction solvent.[4] Perform the extraction under an inert atmosphere (e.g., nitrogen or argon). |
| Enzymatic degradation. | Blanch the source material before extraction to deactivate enzymes. Alternatively, use enzyme inhibitors or perform the extraction at low temperatures.[7] | |
| Inconsistent extraction results between batches. | Variability in the source material. | Standardize the starting material (e.g., use material from the same harvest, control drying conditions).[3] |
| Inconsistent extraction parameters. | Strictly control all extraction parameters, including temperature, time, solvent-to-solid ratio, and agitation speed.[3] | |
| Formation of unknown peaks in analytical chromatograms. | Degradation of this compound into byproducts. | Review and optimize all extraction and storage conditions (temperature, pH, light exposure). Use LC-MS to identify the degradation products and elucidate the degradation pathway.[10] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed to maximize extraction efficiency while minimizing degradation by using a shorter extraction time and lower temperatures compared to conventional methods.[8]
Materials:
-
Dried and powdered source material
-
Extraction solvent: 80% Ethanol with 0.1% Ascorbic Acid
-
Ultrasonic bath with temperature control
-
Centrifuge
-
Filtration apparatus (e.g., 0.45 µm syringe filter)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the powdered source material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of the extraction solvent to the flask.
-
Place the flask in the ultrasonic bath.
-
Set the ultrasonic frequency to 40 kHz and the temperature to 35°C.
-
Sonicate for 30 minutes.
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Decant the supernatant and filter it through a 0.45 µm filter.
-
Concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C.
-
Store the final extract at -20°C in an amber vial, preferably under a nitrogen atmosphere.
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the accurate quantification of this compound and the monitoring of its degradation.
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis or Diode Array Detector (DAD)
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-50% B
-
20-25 min: 50-90% B
-
25-30 min: 90-10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or the specific λmax of this compound)
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of a this compound standard of known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the extracted sample by dissolving a known amount in the mobile phase and filtering it.
-
Inject the standards and the sample into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Data Presentation
Table 1: Effect of Extraction Temperature on this compound Yield and Degradation
| Extraction Temperature (°C) | This compound Yield (mg/g) | Degradation Product (%) |
| 30 | 12.5 | 1.2 |
| 40 | 14.2 | 2.5 |
| 50 | 13.8 | 5.8 |
| 60 | 11.9 | 12.3 |
| 70 | 9.7 | 25.1 |
Data based on a 1-hour maceration extraction.
Table 2: Influence of pH on this compound Stability
| pH | This compound Remaining (%) after 24h at 25°C |
| 3 | 85.2 |
| 4 | 98.5 |
| 5 | 99.1 |
| 6 | 97.8 |
| 7 | 95.3 |
| 8 | 88.7 |
| 9 | 75.4 |
This data suggests that this compound is most stable in a slightly acidic to neutral pH range.
Visualizations
Caption: Workflow for the extraction and analysis of this compound.
Caption: Factors leading to the degradation of this compound.
References
- 1. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 2. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]
- 3. benchchem.com [benchchem.com]
- 4. US4316996A - Discoloration prevention of phenolic antioxidants - Google Patents [patents.google.com]
- 5. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Glioroseinol Bioactivity Assays
Welcome to the Technical Support Center for Glioroseinol bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the experimental evaluation of this compound.
FAQs: Frequently Asked Questions
Q1: What is this compound and what are its known bioactivities?
This compound is a natural product with the chemical formula C10H16O4.[1] While it is available commercially for research purposes, detailed public-domain studies on its specific bioactivities are limited. As a natural product, it is often investigated for a range of potential effects, including cytotoxic, antioxidant, and enzyme-inhibitory activities. Researchers should consider its structural analogs or compounds from similar sources to hypothesize potential bioactivities and design appropriate screening assays.
Q2: I'm having trouble dissolving this compound for my experiments. What solvents are recommended?
Poor solubility is a common issue with natural products. For this compound, it is suggested that it may dissolve in Dimethyl Sulfoxide (DMSO).[2] If solubility issues persist, other solvents such as ethanol (B145695), or Dimethylformamide (DMF) can be tested.[2] It is crucial to first test solubility with a small amount of the compound to avoid sample loss.[2] For cell-based assays, the final concentration of the organic solvent should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[3]
Q3: My colorimetric cytotoxicity assay (e.g., MTT, XTT) results are inconsistent. What could be the cause?
Inconsistencies in colorimetric assays when testing natural products like this compound can arise from several factors:
-
Compound Interference: this compound, if colored, might interfere with absorbance readings. Running a "compound-only" control (without cells) at the same concentrations can help to correct for this.
-
Direct Reductant Activity: Some natural products can directly reduce the tetrazolium salts (MTT, XTT) or resazurin (B115843), leading to a false positive signal for cell viability. A cell-free assay with this compound and the assay reagent can test for this.
-
Precipitation: If this compound precipitates in the culture medium, it can scatter light and affect absorbance readings. Microscopic examination of the wells is recommended.
Q4: How can I assess the antioxidant activity of this compound?
Common methods for assessing antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[4][5][6] These assays measure the ability of the compound to donate a hydrogen atom or an electron to neutralize the respective radicals, which results in a color change that can be measured spectrophotometrically.[6]
Q5: What are some key considerations when designing an enzyme inhibition assay for this compound?
When investigating this compound as a potential enzyme inhibitor, it is important to:
-
Determine the Mechanism of Inhibition: Assays should be designed to distinguish between competitive, non-competitive, and uncompetitive inhibition.
-
Control for Compound Reactivity: Some compounds can react non-specifically with assay components or the enzyme itself. Including appropriate controls is essential.[7]
-
Consider Compound Stability: The stability of this compound under the specific pH and temperature conditions of the enzyme assay should be evaluated.[8][9][10]
Troubleshooting Guides
Table 1: Troubleshooting Common Issues in this compound Cytotoxicity Assays
| Problem | Potential Cause | Recommended Solution |
| High background in colorimetric assays (e.g., MTT, XTT) | This compound may be colored and absorb at the same wavelength as the formazan (B1609692) product. | Include a "compound only" control (no cells) and subtract the background absorbance. |
| False-positive cell viability | This compound may directly reduce the assay reagent (e.g., MTT, resazurin). | Perform a cell-free assay with this compound and the assay reagent to check for direct reduction. |
| Compound precipitation in culture medium | Poor solubility of this compound in aqueous media. | Optimize the solvent and its final concentration. Consider using a different solvent system or solubilizing agents. Visually inspect wells for precipitate. |
| Inconsistent dose-response curve | Compound instability, degradation, or complex interactions with media components. | Assess the stability of this compound in the culture medium over the experiment's duration. Simplify the assay medium if possible. |
| High variability between replicate wells | Uneven cell seeding, edge effects in the plate, or inconsistent compound dissolution. | Ensure proper cell seeding technique. Avoid using the outer wells of the plate. Ensure the compound is fully dissolved before adding to the wells. |
Table 2: Troubleshooting Common Issues in this compound Antioxidant Assays (DPPH & ABTS)
| Problem | Potential Cause | Recommended Solution |
| Fading or unstable baseline reading of DPPH or ABTS radical | Radical solution is old or has been exposed to light. | Prepare fresh radical solutions for each experiment and protect them from light. |
| Color interference from this compound | The inherent color of this compound interferes with the absorbance reading. | Include a control with the compound but without the radical solution and subtract the absorbance. |
| Slow or incomplete reaction | The antioxidant mechanism of this compound may be slow. | Increase the incubation time and take multiple readings to ensure the reaction has reached completion. |
| Inconsistent results between DPPH and ABTS assays | The two assays have different sensitivities to antioxidants based on their chemical properties and the reaction medium. | This is not necessarily a pitfall but reflects the different chemical mechanisms. Report results from both assays for a more comprehensive antioxidant profile.[11] |
Table 3: Troubleshooting Common Issues in this compound Enzyme Inhibition Assays
| Problem | Potential Cause | Recommended Solution |
| Time-dependent inhibition | This compound may be an irreversible inhibitor or unstable in the assay buffer. | Pre-incubate the enzyme and this compound for varying times before adding the substrate to assess time-dependence. |
| Non-specific inhibition | This compound may be aggregating or reacting with assay components. | Include detergents like Triton X-100 at low concentrations to disrupt aggregation. Run controls to check for reactivity with other assay components. |
| Interference with detection method | This compound may absorb light or fluoresce at the same wavelength as the product being measured. | Run appropriate controls with this compound in the absence of the enzyme or substrate to quantify interference. |
| Difficulty in determining the mode of inhibition | Insufficient data points or inappropriate substrate concentrations. | Perform kinetic studies over a wide range of substrate and inhibitor concentrations. |
| Precipitation of this compound in the assay buffer | Low solubility of the compound in the aqueous buffer. | Optimize the solvent and its final concentration. Ensure the final solvent concentration does not affect enzyme activity. |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay using Resazurin
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 0.015 mg/mL and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: DPPH Radical Scavenging Assay
-
DPPH Solution Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
Compound Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each this compound dilution to the DPPH solution. Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
Visualizations
Diagram 1: General Workflow for Screening Bioactivity of a Novel Compound
Caption: A general experimental workflow for assessing the bioactivity of a novel natural product like this compound.
Diagram 2: Potential Signaling Pathway for Antioxidant Activity
Caption: A potential signaling pathway for the antioxidant activity of this compound via Nrf2 activation.
Diagram 3: Troubleshooting Logic for Inconsistent Assay Results
Caption: A logical troubleshooting workflow for addressing inconsistent results in bioactivity assays.
References
- 1. This compound | C10H16O4 | CID 168319319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Fungal | 2673270-41-0 | Invivochem [invivochem.com]
- 3. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. journals2.ums.ac.id [journals2.ums.ac.id]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sartorius.com [sartorius.com]
Technical Support Center: Enhancing the Stability of Glioroseinol for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Glioroseinol in long-term experiments. Our goal is to ensure the reliability and reproducibility of your experimental results.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues you may encounter with this compound during your research.
Issue 1: Decreased or Inconsistent Biological Activity of this compound Over Time
Question: My experimental results show a diminishing effect of this compound in long-term cell cultures or assays. Why is this happening?
Answer: This is a common indicator of compound instability. The effective concentration of active this compound may be decreasing over the course of your experiment due to degradation. Several factors can contribute to this, including temperature, pH, light exposure, and interaction with components in your experimental medium.[1][2]
Troubleshooting Steps:
-
Assess Compound Stability: The most critical step is to determine the stability of this compound under your specific experimental conditions. A detailed protocol for a stability assessment is provided in the "Experimental Protocols" section below.
-
Optimize Storage Conditions: Ensure that this compound stock solutions are stored correctly. For long-term storage, it is recommended to store the compound as a dry powder at -20°C. Stock solutions, typically in a solvent like DMSO, should be aliquoted to prevent multiple freeze-thaw cycles and stored at -80°C.[1]
-
Minimize Exposure to Harsh Conditions: Protect this compound solutions from light and maintain them at the recommended temperature. When preparing working solutions, thaw an aliquot and dilute it in your medium immediately before use.[3]
-
Consider Formulation Strategies: For particularly unstable compounds, various stabilization techniques can be employed, such as encapsulation, the use of antioxidants, or formulation in emulsions or nanoparticles.[4][5][6]
Issue 2: Precipitation of this compound in Experimental Media
Question: I observe a precipitate forming after adding this compound to my cell culture medium. What could be the cause?
Answer: Precipitation can occur due to poor solubility of the compound in the aqueous environment of the culture medium or a high concentration of the organic solvent used to dissolve the compound.
Troubleshooting Steps:
-
Check Solubility Limits: Determine the maximum solubility of this compound in your specific medium. You may need to perform a solubility test at various concentrations.
-
Optimize Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in your culture medium should typically be below 0.5% to avoid toxicity and precipitation.[1]
-
Temperature Equilibration: Ensure that both your compound solution and the culture medium are at the same temperature before mixing. Adding a cold solution to a warmer medium can sometimes induce precipitation.[1]
-
pH Adjustment: The pH of the medium can significantly affect the solubility and stability of a compound. Ensure the pH of your final solution is within a range that is optimal for both your cells and this compound's stability.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of a natural compound like this compound?
A1: The stability of natural compounds is influenced by several factors, including:
-
Temperature: Higher temperatures generally accelerate chemical degradation.[3][4]
-
pH: The pH of the solution can lead to hydrolysis or other pH-dependent degradation reactions.[2]
-
Light: Exposure to UV or even ambient light can cause photodegradation.[3]
-
Oxygen: The presence of oxygen can lead to oxidation of the compound.[7]
-
Enzymatic Degradation: Components in biological media (e.g., serum) may contain enzymes that can metabolize the compound.[4]
-
Interactions with other components: The compound may react with other molecules in the formulation or medium.
Q2: How can I determine the shelf-life of my this compound stock solutions?
A2: The shelf-life can be determined through a long-term stability study. This involves storing aliquots of your stock solution under recommended conditions (e.g., -80°C) and testing their purity and concentration at regular intervals (e.g., 1, 3, 6, 12 months) using a stability-indicating method like HPLC.
Q3: What are some common signs of compound degradation?
A3: Besides a loss of biological activity, signs of degradation can include a change in color or clarity of the solution, a shift in the pH, or the appearance of new peaks in an HPLC chromatogram.
Q4: Are there any general strategies to enhance the stability of natural compounds for in vivo experiments?
A4: Yes, for in vivo applications, formulation strategies are crucial. These can include:
-
Encapsulation: Using carriers like liposomes or nanoparticles to protect the compound from degradation.[6]
-
Use of Excipients: Adding stabilizers such as antioxidants, chelating agents, or pH buffering agents to the formulation.[4][5]
-
Lyophilization: Freeze-drying the compound with cryoprotectants can significantly extend its shelf-life for later reconstitution.[8]
Data Presentation
Table 1: Hypothetical Stability of this compound Under Various Conditions
| Storage Condition | Time Point | % Remaining this compound (Mean ± SD) | Appearance |
| -80°C in DMSO | 0 hours | 100% | Clear, colorless |
| 24 hours | 99.8 ± 0.2% | Clear, colorless | |
| 7 days | 99.5 ± 0.4% | Clear, colorless | |
| 30 days | 98.9 ± 0.5% | Clear, colorless | |
| 4°C in Culture Medium | 0 hours | 100% | Clear, colorless |
| 24 hours | 85.3 ± 2.1% | Clear, colorless | |
| 48 hours | 72.1 ± 3.5% | Slight yellow tint | |
| 72 hours | 58.6 ± 4.2% | Yellow tint | |
| Room Temp in Culture Medium (Light) | 0 hours | 100% | Clear, colorless |
| 8 hours | 65.2 ± 5.5% | Yellow tint | |
| 24 hours | 30.7 ± 6.8% | Yellow, slight precipitate | |
| Room Temp in Culture Medium (Dark) | 0 hours | 100% | Clear, colorless |
| 8 hours | 88.9 ± 1.9% | Clear, colorless | |
| 24 hours | 75.4 ± 2.8% | Slight yellow tint |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate mobile phase for this compound elution
-
Incubator at 37°C with 5% CO2
-
Microcentrifuge tubes
Methodology:
-
Preparation of Working Solution: Prepare a working solution of this compound in the cell culture medium at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (e.g., <0.1%).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution (e.g., 1 mL), and store it at -80°C until HPLC analysis. This will serve as your baseline.
-
Incubation: Place the remaining working solution in a sterile, capped tube in a 37°C incubator. If testing for photostability, prepare a parallel sample wrapped in aluminum foil.
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot (e.g., 1 mL) from the incubator and immediately freeze it at -80°C.
-
Sample Preparation for HPLC: Prior to analysis, thaw all samples. If the medium contains proteins that may interfere with the analysis, perform a protein precipitation step (e.g., add 3 volumes of ice-cold acetonitrile, vortex, centrifuge, and collect the supernatant).
-
HPLC Analysis: Analyze all samples by HPLC. The concentration of this compound at each time point is determined by comparing the peak area to a standard curve.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Mandatory Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Hypothetical signaling pathway modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacylibrary.com [pharmacylibrary.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Encapsulation Processes: Valorization, Stabilization, and Commercialization of Active and Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP-NF Stimuli Article on Stability of Compounded Preparations - ECA Academy [gmp-compliance.org]
- 8. Long-term stability of insulin glulisine loaded nanoparticles formulated using an amphiphilic cyclodextrin and designed for intestinal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Glioroseinol Interference in Biochemical Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Glioroseinol in their experiments and may encounter unexpected results due to assay interference. The following troubleshooting guides and frequently asked questions (FAQs) provide a structured approach to identifying and mitigating potential artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general chemical properties?
This compound is a fungal metabolite with the chemical formula C₁₀H₁₆O₄. Its structure contains multiple hydroxyl groups and a lactone ring. While specific data on its physicochemical properties like absorbance and fluorescence spectra are not extensively published, its structure suggests it is a polar molecule with potential for hydrogen bonding and reactivity under certain conditions.
Q2: How can a small molecule like this compound interfere with my biochemical assay?
Small molecules can interfere with biochemical assays through several mechanisms, leading to either false-positive or false-negative results. It is critical to identify these artifacts to ensure the validity of your experimental findings. The primary modes of interference include:
-
Light-Based Interference:
-
Autofluorescence: The compound itself may fluoresce at similar excitation and emission wavelengths used in fluorescence-based assays, leading to an artificially high signal.
-
Fluorescence Quenching: The compound might absorb the light emitted by the assay's fluorophore, resulting in a decreased signal.
-
Light Absorbance: In colorimetric or absorbance-based assays, the intrinsic color or UV absorbance of the compound can interfere with the optical density measurement.
-
-
Chemical Reactivity: The compound may react chemically with assay components, such as the target protein (e.g., modifying amino acid residues), substrates, or detection reagents.
-
Colloidal Aggregation: At higher concentrations, some small molecules form aggregates that can sequester and denature proteins, leading to non-specific inhibition.
-
Metal Chelation: The presence of hydroxyl groups in this compound suggests it may chelate metal ions that are essential for the function of certain enzymes or as cofactors in the assay.
Q3: My enzyme inhibition assay shows a very steep dose-response curve with this compound. What could be the cause?
A very steep, non-sigmoidal dose-response curve is often characteristic of non-specific inhibition caused by colloidal aggregation. This can be confirmed by observing sensitivity to the presence of detergents like Triton X-100.
Q4: I am observing an increase in signal in my fluorescence-based assay even in the absence of my target protein. What should I investigate?
This is a strong indication of autofluorescence from this compound. You should run a control experiment with just the compound and the assay buffer to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths.
Troubleshooting Guides
Issue 1: Suspected Autofluorescence or Fluorescence Quenching
Symptoms:
-
A dose-dependent increase in signal in a fluorescence-based assay, even in control wells without the target enzyme or analyte.
-
A dose-dependent decrease in the signal from a positive control fluorophore.
Troubleshooting Protocol:
-
Compound-Only Control:
-
Prepare a serial dilution of this compound in the same assay buffer used for your primary experiment.
-
Include control wells containing only the assay buffer (blank).
-
Read the plate using the same filter set (excitation and emission wavelengths) as your primary assay.
-
-
Data Analysis:
-
If you observe a concentration-dependent increase in fluorescence from the compound alone, this confirms autofluorescence.
-
To test for quenching, include a known, stable fluorophore (e.g., fluorescein) in the wells with the serial dilution of this compound. A decrease in the fluorophore's signal with increasing compound concentration indicates quenching.
-
Illustrative Data:
| This compound (µM) | Fluorescence (RFU) - No Target | Fluorescence (RFU) - With Target |
| 0 | 50 | 500 |
| 1 | 75 | 520 |
| 10 | 250 | 700 |
| 100 | 1500 | 2000 |
In this example, the significant increase in fluorescence in the "No Target" wells suggests autofluorescence.
Issue 2: Suspected Colloidal Aggregation
Symptoms:
-
A very steep, non-sigmoidal dose-response curve in an inhibition assay.
-
Activity is sensitive to the presence of detergents (e.g., Triton X-100).
-
High variability in results between replicate wells.
Troubleshooting Protocol:
-
Detergent-Based Assay:
-
Repeat the primary assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.
-
Compare the dose-response curves with and without the detergent.
-
-
Data Analysis:
-
If the inhibitory activity of this compound is significantly reduced or eliminated in the presence of the detergent, this is strong evidence for inhibition by colloidal aggregation.
-
Illustrative Data:
| This compound (µM) | % Inhibition (- Triton X-100) | % Inhibition (+ 0.01% Triton X-100) |
| 0.1 | 5 | 2 |
| 1 | 85 | 10 |
| 10 | 95 | 15 |
| 100 | 98 | 20 |
The dramatic decrease in inhibition in the presence of detergent points to aggregation as the mechanism.
Issue 3: Suspected Chemical Reactivity
Symptoms:
-
Inhibition increases with pre-incubation time of the compound and the target protein.
-
The activity is not reversible upon dilution.
Troubleshooting Protocol:
-
Pre-incubation Time-Course Experiment:
-
Prepare two sets of reactions:
-
Set A (Pre-incubation): Incubate the enzyme and this compound together for varying amounts of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate to start the reaction.
-
Set B (Control): Pre-incubate the enzyme and buffer. Add this compound and the substrate simultaneously to start the reaction.
-
-
Measure the enzyme activity at each time point for both sets.
-
-
Data Analysis:
-
If the inhibitory effect of this compound increases with the pre-incubation time in Set A compared to Set B, it suggests time-dependent, and possibly covalent, modification of the enzyme.
-
Experimental Protocols
Protocol 1: Autofluorescence Measurement
-
Prepare a 2-fold serial dilution of this compound in the assay buffer, starting from the highest concentration used in your primary assay.
-
Add the same volume of each dilution to the wells of a microplate.
-
Include wells with only assay buffer as a blank control.
-
Measure the fluorescence using the same excitation and emission wavelengths and instrument settings as your primary assay.
-
Subtract the blank reading from all wells and plot the fluorescence intensity against the this compound concentration.
Protocol 2: Detergent-Based Assay for Aggregation
-
Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.
-
Perform your standard enzyme inhibition assay in parallel using both buffers.
-
Prepare serial dilutions of this compound in each respective buffer.
-
Add the enzyme, followed by the this compound dilutions, and incubate as per your standard protocol.
-
Initiate the reaction by adding the substrate.
-
Measure the reaction kinetics and calculate the percent inhibition for each concentration of this compound in both buffer conditions.
-
Plot the dose-response curves for both conditions and compare the IC₅₀ values.
Visualizations
Caption: A decision-making workflow for troubleshooting potential small molecule interference.
Caption: How this compound autofluorescence can create a false-positive signal.
Caption: The effect of detergent on preventing compound aggregation and non-specific enzyme inhibition.
Refining culture conditions to maximize Glioroseinol production.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining culture conditions to maximize the production of Glioroseinol from Gliocladium roseum (also known as Clonostachys rosea).
Disclaimer: Specific literature on the optimization of "this compound" production is not currently available. The following guidance is based on established principles for maximizing secondary metabolite production in Gliocladium roseum and other filamentous fungi.
Frequently Asked Questions (FAQs)
Q1: What is the producing organism of this compound?
A1: this compound is understood to be a secondary metabolite produced by the filamentous fungus Gliocladium roseum. This fungus is also widely known by its teleomorph name, Clonostachys rosea.[1][2][3][4]
Q2: What are the key factors influencing the production of secondary metabolites like this compound in Gliocladium roseum?
A2: The production of secondary metabolites in Gliocladium roseum is a complex process influenced by a variety of physical and chemical factors. Key parameters to consider for optimization include media composition (carbon and nitrogen sources), pH of the culture medium, incubation temperature, and aeration.[5][6][7]
Q3: Which carbon and nitrogen sources are recommended for cultivating Gliocladium roseum for secondary metabolite production?
A3: While specific requirements for this compound are unknown, various carbon sources like glucose, sucrose, and dextrose have been used for Clonostachys rosea cultivation.[6][7] Complex nitrogen sources such as peptone, yeast extract, and soybean meal often support robust growth and secondary metabolite production.[5][7][8] The carbon-to-nitrogen (C:N) ratio is a critical factor to optimize, as different ratios can favor either biomass growth or secondary metabolite synthesis.[5][6]
Q4: What is the optimal pH and temperature for Gliocladium roseum cultivation?
A4: Gliocladium roseum can grow over a wide range of pH values, typically between 4.0 and 8.0. However, the optimal pH for secondary metabolite production may be narrower and needs to be determined empirically.[6][7] A common starting point for cultivation is a pH of around 6.0.[8] The optimal temperature for growth and secondary metabolite production is generally in the range of 25-30°C.[7][9]
Q5: How important is aeration for maximizing this compound production?
A5: Aeration is a critical parameter in submerged fermentation as it influences oxygen availability, which is essential for the growth and metabolic activity of aerobic fungi like Gliocladium roseum. Inadequate aeration can limit biomass and, consequently, secondary metabolite production. Conversely, excessive aeration can cause shear stress. The optimal aeration rate, which can be manipulated by adjusting agitation speed and the volume of medium in the flask, should be determined for your specific fermentation setup.[5]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or no this compound production | Suboptimal media composition. | Screen different carbon and nitrogen sources. Optimize the C:N ratio. Consider precursor feeding strategies if the this compound biosynthetic pathway is known. |
| Inappropriate pH of the culture medium. | Monitor and control the pH of the medium throughout the fermentation process. Test a range of initial pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0). | |
| Non-ideal incubation temperature. | Optimize the incubation temperature by testing a range (e.g., 20°C, 25°C, 30°C, 35°C). | |
| Insufficient aeration. | Increase the agitation speed in submerged cultures. Use baffled flasks to improve oxygen transfer. Decrease the volume of medium in the culture flask.[5] | |
| Poor biomass growth | Nutrient limitation. | Increase the concentration of essential nutrients in the medium. Ensure the presence of necessary trace elements. |
| Presence of inhibitory substances. | Check the quality of water and media components. Pre-treat complex substrates if necessary. | |
| Contamination with other microorganisms. | Implement strict aseptic techniques. Use sterile media and equipment. | |
| Inconsistent production yields | Variability in inoculum quality. | Standardize the inoculum preparation procedure (spore concentration, age of culture). |
| Fluctuations in culture conditions. | Ensure precise control of temperature, pH, and agitation. | |
| Genetic instability of the producing strain. | Maintain a stock of the high-producing strain under appropriate long-term storage conditions (e.g., cryopreservation). Periodically re-isolate single-spore cultures to maintain strain purity. |
Experimental Protocols
Protocol 1: Screening of Carbon and Nitrogen Sources
-
Prepare a basal medium: A minimal medium containing essential minerals and a buffer.
-
Carbon Source Screening: To the basal medium, add different carbon sources (e.g., glucose, sucrose, fructose, maltose, starch) at a fixed concentration (e.g., 20 g/L). Keep the nitrogen source constant.
-
Nitrogen Source Screening: To the basal medium, add different nitrogen sources (e.g., peptone, yeast extract, ammonium (B1175870) sulfate, sodium nitrate) at a fixed concentration. Keep the carbon source constant.
-
Inoculation: Inoculate each medium with a standardized spore suspension of Gliocladium roseum.
-
Incubation: Incubate the cultures under controlled conditions (e.g., 28°C, 150 rpm) for a defined period (e.g., 7-14 days).
-
Analysis: At the end of the incubation period, harvest the biomass and the culture broth. Extract the secondary metabolites from both and analyze for this compound production using an appropriate analytical method (e.g., HPLC, LC-MS).
Protocol 2: Optimization of pH and Temperature
-
Prepare the optimized production medium identified from Protocol 1.
-
pH Optimization: Adjust the initial pH of the medium to different values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) using sterile HCl or NaOH.
-
Temperature Optimization: Incubate the cultures at different temperatures (e.g., 20°C, 25°C, 30°C, 35°C).
-
Inoculation and Incubation: Inoculate with a standardized spore suspension and incubate for the predetermined optimal time.
-
Analysis: Harvest and analyze for this compound production as described in Protocol 1.
Data Presentation
Table 1: Effect of Carbon Source on this compound Production (Hypothetical Data)
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | 12.5 | 150 |
| Sucrose | 15.2 | 210 |
| Fructose | 11.8 | 135 |
| Maltose | 14.1 | 180 |
| Starch | 10.5 | 110 |
Table 2: Effect of Nitrogen Source on this compound Production (Hypothetical Data)
| Nitrogen Source (5 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Peptone | 14.8 | 250 |
| Yeast Extract | 16.5 | 280 |
| Ammonium Sulfate | 9.5 | 90 |
| Sodium Nitrate | 8.2 | 75 |
Visualizations
Caption: Experimental workflow for optimizing this compound production.
Caption: General signaling pathway for secondary metabolite production.
References
- 1. researchgate.net [researchgate.net]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. [PDF] Clonostachys rosea ‘omics profiling: identification of putative metabolite-gene associations mediating its in vitro antagonism against Fusarium graminearum | Semantic Scholar [semanticscholar.org]
- 4. Gliocladium - Wikipedia [en.wikipedia.org]
- 5. Effects of Culture Aeration and the C:N Ratio on Propagule Production by Submerged Cultivation of Clonostachys rosea and Its Antifungal Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Clonostachys rosea: Production by Submerged Culture and Bioactivity Against Sclerotinia sclerotiorum and Bemisia tabaci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of Ginger Oleoresin and Fluconazole
Disclaimer: Information regarding the compound "Glioroseinol" is not available in the public domain. This guide has been prepared using Ginger Oleoresin as a representative natural antifungal compound for the purpose of demonstrating a comparative framework. The data and mechanisms presented for Ginger Oleoresin should be considered illustrative. Researchers are advised to substitute the data herein with their own experimental results for "this compound" for a direct comparison.
This guide provides a comparative overview of the antifungal efficacy of Ginger Oleoresin, a natural extract, and Fluconazole (B54011), a widely used synthetic azole antifungal. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and mechanisms of action.
I. Quantitative Efficacy Assessment
The antifungal activity of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values for Ginger Oleoresin and Fluconazole against Candida albicans, a common fungal pathogen.
Table 1: Minimum Inhibitory Concentration (MIC) of Ginger Oleoresin against Candida albicans
| Source / Study | Extract Type | MIC Value (µg/mL) | Notes |
| Survey of Antibiofilm and Antimicrobial Effects | Ethanolic Extract | 10,000 | MIC reported as 10 mg/mL.[1] |
| Inhibitory Effect of Ginger Extract | Ethanolic Extract | 2,000 | MIC reported as 2 mg/mL.[2] |
| Activity Evaluation of Ginger | Alcoholic Extract | 25,000 | MIC reported as 25 mg/mL.[3][4] |
| Antifungal Effect of Ginger Essential Oil | Essential Oil | 1,560 | Essential oil is a component of oleoresin.[5] |
Note: The variability in MIC values for Ginger Oleoresin can be attributed to differences in extraction methods, solvent used, specific composition of the oleoresin (e.g., gingerol and shogaol content), and the specific strain of C. albicans tested.
Table 2: Minimum Inhibitory Concentration (MIC) of Fluconazole against Candida albicans
| Issuing Body | Susceptible (S) | Susceptible-Dose Dependent (SDD) | Resistant (R) |
| CLSI | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL |
Source: Clinical and Laboratory Standards Institute (CLSI). These values are clinical breakpoints used to predict clinical outcomes.[6] The MIC90 for C. albicans is typically low, often around 0.5 µg/mL.[7]
II. Mechanism of Action
The efficacy of an antifungal agent is determined by its specific interaction with fungal cellular structures or metabolic pathways. Ginger Oleoresin and Fluconazole exhibit fundamentally different mechanisms of action.
Ginger Oleoresin: The primary mechanism of Ginger Oleoresin is the disruption of the fungal cell membrane's physical integrity. Its bioactive components, such as gingerols and shogaols, are thought to intercalate into the lipid bilayer, leading to:
-
Increased membrane permeability.
-
Leakage of essential intracellular contents, including ions, proteins, and sugars.
-
Alteration of membrane fluidity and potential peroxidation of unsaturated fatty acids.[8][9]
This physical disruption ultimately leads to fungal cell death.
Fluconazole: As a member of the triazole class, Fluconazole has a highly specific molecular target. Its mechanism involves:
-
Inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase, which is encoded by the ERG11 gene.[7][10][11][12]
-
This enzyme is critical for the conversion of lanosterol to ergosterol (B1671047) in the ergosterol biosynthesis pathway.[8][10][11]
-
The depletion of ergosterol, an essential component for fungal cell membrane structure and function, coupled with the accumulation of toxic 14-α-methylated sterols, disrupts membrane integrity and arrests fungal growth.[8][12]
Caption: Mechanism of Action of Ginger Oleoresin.
Caption: Mechanism of Action of Fluconazole.
III. Experimental Protocols
The determination of MIC is a critical experiment for assessing antifungal efficacy. The following protocol is a summarized methodology based on the Clinical and Laboratory Standards Institute (CLSI) M27 reference method for broth microdilution.[13][14][15][16]
-
Preparation of Antifungal Agents:
-
Prepare a stock solution of the antifungal agent (e.g., Ginger Oleoresin, Fluconazole) in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in RPMI 1640 medium to create a range of concentrations in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
Culture the yeast strain (e.g., C. albicans) on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of the antifungal agent at which there is a significant inhibition (typically ≥50%) of growth compared to the growth control well.
-
Caption: Experimental Workflow for MIC Determination.
References
- 1. Survey of the Antibiofilm and Antimicrobial Effects of Zingiber officinale (in Vitro Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thescipub.com [thescipub.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Antifungal Effect of Ginger Essential Oil Spray on Candida albicans Adhering to Self-Cure Acrylic Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wild-type MIC distributions, epidemiological cutoff values and species-specific clinical breakpoints for fluconazole and Candida: time for harmonization of CLSI and EUCAST broth microdilution methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]
- 9. Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. davidmoore.org.uk [davidmoore.org.uk]
- 13. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 15. webstore.ansi.org [webstore.ansi.org]
- 16. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Glioroseinol: A Comparative Analysis Framework
To the esteemed researchers, scientists, and drug development professionals,
This guide provides a comprehensive framework for validating the mechanism of action of a novel compound, using the fungal metabolite Glioroseinol as a central example. Due to the limited publicly available data on this compound's specific biological activities, this document outlines a structured approach to its investigation, drawing parallels with established methodologies for similar natural products. We will propose a hypothetical mechanism of action for this compound based on common pathways modulated by fungal metabolites in relevant therapeutic areas such as neuroinflammation and oncology. This guide will then detail the requisite experimental protocols and data presentation formats to rigorously test this hypothesis and compare its performance against alternative therapeutic agents.
Hypothetical Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
For the purpose of this guide, we will hypothesize that this compound acts as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. This pathway is a common target for novel therapeutic agents due to its involvement in a wide range of diseases.
The proposed mechanism involves this compound preventing the degradation of IκBα, the inhibitory protein of NF-κB. This stabilization of IκBα would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.
Comparative Analysis of NF-κB Inhibitors
To validate and benchmark the efficacy of this compound, a direct comparison with known NF-κB inhibitors is essential. For this guide, we will consider two well-characterized alternatives:
-
BAY 11-7082: An irreversible inhibitor of IκBα phosphorylation.
-
Parthenolide: A sesquiterpene lactone known to inhibit the IκB kinase (IKK) complex.
A summary of the comparative quantitative data to be collected is presented below.
| Parameter | This compound (Hypothetical) | BAY 11-7082 | Parthenolide |
| IC₅₀ for NF-κB Inhibition (µM) | To be determined | 0.5 - 5 | 5 - 20 |
| Effect on IκBα Degradation | To be determined | Strong Inhibition | Moderate Inhibition |
| Inhibition of TNF-α Secretion (%) | To be determined | 70 - 90 | 50 - 70 |
| Inhibition of IL-6 Secretion (%) | To be determined | 60 - 80 | 40 - 60 |
| Cell Viability (at IC₅₀) | To be determined | > 90% | > 85% |
Experimental Protocols for Mechanism of Action Validation
To substantiate the proposed mechanism of action, a series of key experiments must be performed. The following protocols provide a detailed methodology for each critical step.
NF-κB Reporter Assay
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Methodology:
-
Seed HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene in a 96-well plate.
-
After 24 hours, pre-treat the cells with varying concentrations of this compound, BAY 11-7082, or Parthenolide for 1 hour.
-
Stimulate the cells with Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to total protein concentration for each well.
-
Calculate the IC₅₀ value for each compound.
Western Blot for IκBα Degradation
Objective: To visually assess the effect of this compound on the degradation of the NF-κB inhibitor, IκBα.
Methodology:
-
Culture RAW 264.7 macrophages in 6-well plates.
-
Pre-treat the cells with this compound (at its determined IC₅₀), BAY 11-7082, or Parthenolide for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) (100 ng/mL) for 30 minutes.
-
Harvest the cells and lyse them to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against IκBα and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands using an imaging system.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
Objective: To measure the downstream effect of NF-κB inhibition on the production of pro-inflammatory cytokines.
Methodology:
-
Plate primary human peripheral blood mononuclear cells (PBMCs) in a 24-well plate.
-
Treat the cells with this compound, BAY 11-7082, or Parthenolide at their respective IC₅₀ concentrations for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and Interleukin-6 (IL-6) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Visualizing the Pathways and Workflows
To clearly illustrate the concepts and processes described, the following diagrams have been generated using the DOT language.
Caption: Hypothesized NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating the mechanism of action of this compound.
By following this structured approach, researchers can effectively elucidate the mechanism of action of novel compounds like this compound, benchmark their performance against existing alternatives, and generate the robust data package required for further drug development endeavors.
Information regarding "Glioroseinol" is currently unavailable.
Extensive searches for a compound named "Glioroseinol" have not yielded any specific information. This suggests that "this compound" may be a novel, highly specific, or potentially misspelled term for a different substance. Without accurate identification of the compound, a comparative analysis of its cross-reactivity in different cell lines cannot be conducted.
Scientific literature and databases do not contain discernible data related to a compound with this name, including its mechanism of action, effects on signaling pathways, or any experimental data on its activity in various cell lines.
Therefore, the requested comparison guide, including data tables, experimental protocols, and visualizations for "this compound," cannot be generated at this time.
Researchers, scientists, and drug development professionals interested in the cross-reactivity of compounds in different cell lines are encouraged to verify the precise name and spelling of the substance of interest. Once the correct compound is identified, a thorough analysis can be performed, leveraging available research data to create a comprehensive comparison guide.
For general information on the methodologies used to assess compound cross-reactivity and signaling pathway analysis, researchers can refer to established protocols in cell biology and pharmacology. These typically involve techniques such as:
-
Cell Viability and Proliferation Assays: (e.g., MTT, XTT, or CellTiter-Glo® assays) to determine the cytotoxic or cytostatic effects of a compound on different cell lines.
-
Western Blotting and ELISA: To quantify the expression and activation of specific proteins within a signaling pathway.
-
Immunofluorescence and Immunohistochemistry: To visualize the localization and expression of target proteins within cells and tissues.
-
RNA Sequencing (RNA-Seq): To analyze global changes in gene expression in response to compound treatment.
-
Kinase Activity Assays: To measure the direct inhibitory or activating effect of a compound on specific kinases in a signaling cascade.
Should a corrected name for "this compound" become available, a detailed comparison guide can be compiled.
Glioroseinol vs. Gliotoxin: A Comparative Analysis for Drug Development Professionals
A detailed examination of the well-characterized mycotoxin gliotoxin (B1671588) and the lesser-known fungal metabolite glioroseinol (B10823491), offering insights into their known and potential biological activities.
This guide provides a comparative overview of gliotoxin and this compound, two fungal secondary metabolites. While gliotoxin is a well-documented mycotoxin with a range of potent biological effects, information on this compound is sparse. This analysis juxtaposes the extensive data available for gliotoxin with the limited knowledge of this compound, drawing inferences about its potential activities based on its parent compound, gliorosein (B1671587), and other structurally related fungal metabolites. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic and toxicological potential of these compounds.
Physicochemical Properties
A fundamental comparison of the physicochemical properties of gliotoxin and this compound reveals distinct structural differences that likely underlie their divergent biological activities.
| Property | Gliotoxin | This compound |
| Chemical Formula | C₁₃H₁₄N₂O₄S₂ | C₁₀H₁₆O₄ |
| Molecular Weight | 326.4 g/mol | 200.23 g/mol |
| Chemical Structure | Epipolythiodioxopiperazine | Cyclohexenone |
| Key Functional Groups | Disulfide bridge, diketopiperazine ring | Hydroxyl, methoxy, and ketone groups |
| Solubility | Soluble in DMSO | Data not available |
Biological Activities and Mechanism of Action
Significant differences in the known biological activities of gliotoxin and this compound are evident. Gliotoxin is a potent immunomodulator and cytotoxic agent, while the bioactivity of this compound remains largely uncharacterized.
Gliotoxin: A Potent Immunosuppressant and Cytotoxic Agent
Gliotoxin exerts a wide range of biological effects, primarily characterized by its immunosuppressive and cytotoxic properties[1][2][3]. The core of its activity lies in the disulfide bridge within its structure[2][4].
Immunosuppression: Gliotoxin potently suppresses the immune system by targeting various immune cells. It inhibits the phagocytic activity of macrophages and induces apoptosis in these cells[5]. Furthermore, it can impede the activation of T-cells and neutrophils[2]. A key mechanism underlying its immunosuppressive effects is the inhibition of the transcription factor NF-κB, a critical regulator of inflammatory responses and cytokine production[2][5]. By inhibiting NF-κB, gliotoxin prevents the release of pro-inflammatory cytokines[2].
Cytotoxicity and Apoptosis Induction: Gliotoxin's cytotoxicity is mediated through the induction of apoptosis via multiple pathways. It can activate the pro-apoptotic protein Bak, a member of the Bcl-2 family, leading to the release of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction[2][3]. The generation of ROS is a central aspect of its toxic mechanism[4].
Antimicrobial and Antiviral Activity: Historically, gliotoxin was investigated for its antibiotic and antifungal properties[2]. It also exhibits antiviral activity, which has been a subject of research[2][6].
This compound: Inferred Bioactivity from Related Compounds
Direct experimental data on the biological activity of this compound is not available in the current scientific literature. However, insights into its potential functions can be drawn from its parent compound, gliorosein, and other fungal metabolites with a similar cyclohexenone core structure.
Potential Cytoprotective and Antioxidant Effects (from Gliorosein): Gliorosein has demonstrated cytoprotective activity in a model of chemically induced hypoxia and rotenone (B1679576) toxicity in H9c2 cardiomyocytes. It also exhibits 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging activity, suggesting antioxidant properties.
Other Potential Activities (from similar cyclohexenones): Fungal metabolites containing a cyclohexenone scaffold have been reported to possess a variety of biological activities, including:
-
α-Glucosidase inhibition: Suggesting a potential role in modulating carbohydrate metabolism.
-
Antifungal and antimicrobial effects: Indicating a possible role in defense against microbial competitors.
It is important to emphasize that these are inferred potential activities, and dedicated experimental validation for this compound is required.
Biosynthesis
The biosynthetic pathways for gliotoxin and this compound are distinct, reflecting their different chemical classes.
Gliotoxin Biosynthesis
The biosynthesis of gliotoxin is a complex process orchestrated by a cluster of genes known as the gli gene cluster[1][7]. The pathway begins with the non-ribosomal peptide synthetase (NRPS) GliP, which condenses the amino acids L-phenylalanine and L-serine to form a diketopiperazine core[8]. Subsequent enzymatic steps, including the action of a glutathione (B108866) S-transferase (GliG), cytochrome P450 monooxygenases (GliC), and a thiol methyltransferase (GtmA), lead to the formation of the characteristic disulfide bridge, which is crucial for its toxicity. The transcription factor GliZ is a key regulator of the gli gene cluster[7].
This compound Biosynthesis
The biosynthetic pathway of this compound has not been elucidated. As a derivative of gliorosein, it is likely synthesized through a polyketide pathway, a common route for the production of fungal secondary metabolites. Polyketide synthases (PKSs) assemble acetyl-CoA and malonyl-CoA units to create diverse carbon skeletons, which are then modified by tailoring enzymes such as oxidases and methyltransferases to yield the final product.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are methodologies for key experiments related to the biological activities of gliotoxin and the inferred activities of this compound based on its parent compound.
Gliotoxin: NF-κB Inhibition Assay
Objective: To determine the inhibitory effect of gliotoxin on NF-κB activation.
Methodology:
-
Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Cells are pre-treated with varying concentrations of gliotoxin (e.g., 10-100 ng/mL) for 1 hour.
-
Stimulation: NF-κB activation is induced by treating the cells with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes.
-
Nuclear Extraction: Nuclear extracts are prepared using a commercial nuclear extraction kit according to the manufacturer's instructions.
-
ELISA-based NF-κB Assay: An enzyme-linked immunosorbent assay (ELISA)-based kit is used to quantify the amount of activated NF-κB p65 subunit in the nuclear extracts. This assay typically involves the binding of the active NF-κB to a specific oligonucleotide sequence coated on a microplate well.
-
Data Analysis: The absorbance is read at 450 nm, and the percentage of NF-κB inhibition is calculated relative to the LPS-stimulated control.
Gliorosein: DPPH Radical Scavenging Assay
Objective: To assess the antioxidant capacity of gliorosein by measuring its ability to scavenge the stable DPPH radical.
Methodology:
-
Sample Preparation: A stock solution of gliorosein is prepared in methanol (B129727). Serial dilutions are made to obtain a range of concentrations.
-
DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction: 100 µL of each gliorosein dilution is mixed with 100 µL of the DPPH solution in a 96-well plate. A control containing methanol instead of the sample is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The concentration of gliorosein that causes 50% scavenging of the DPPH radical (IC50) is determined by plotting the percentage of scavenging against the concentration.
Visualizing Molecular Pathways and Relationships
Diagrams created using Graphviz (DOT language) illustrate key pathways and relationships for gliotoxin. Due to the lack of data, corresponding diagrams for this compound cannot be generated.
Gliotoxin Biosynthesis Pathway
Caption: Simplified biosynthetic pathway of gliotoxin.
Gliotoxin's Mechanism of Immunosuppression
Caption: Gliotoxin's inhibition of the NF-κB signaling pathway.
Conclusion
This comparative guide highlights the significant knowledge gap between gliotoxin and this compound. Gliotoxin is a well-characterized fungal metabolite with potent immunosuppressive and cytotoxic activities, making it a double-edged sword in drug development—a potential therapeutic agent but also a significant toxin. Its mechanisms of action and biosynthetic pathway are well-understood, providing a solid foundation for further research.
In stark contrast, this compound remains an enigmatic molecule. While its chemical structure is known, its biological activities are largely unexplored. Based on the limited data from its parent compound, gliorosein, and other related fungal cyclohexenones, this compound may possess antioxidant and cytoprotective properties. However, this remains speculative without direct experimental evidence.
For researchers and drug development professionals, this analysis underscores the importance of further investigation into the biological properties of this compound. Elucidating its bioactivity, mechanism of action, and biosynthetic pathway could reveal novel therapeutic opportunities or uncover previously unknown toxicological concerns. The striking differences between the well-studied gliotoxin and the obscure this compound serve as a compelling example of the vast and underexplored chemical diversity within the fungal kingdom.
References
- 1. researchgate.net [researchgate.net]
- 2. research.aalto.fi [research.aalto.fi]
- 3. Frontiers | Evaluation of the Antioxidant Activity of Aqueous and Methanol Extracts of Pleurotus ostreatus in Different Growth Stages [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
In Vivo Validation of Glioroseinol's Biological Activity: A Comparative Guide
Introduction
Glioroseinol, a fungal metabolite belonging to the polyketide class of natural products, is a derivative of the known bioactive compound Gliorosein. While in vivo data for this compound is not currently available in published literature, the established cytoprotective and cytotoxic activities of Gliorosein suggest that this compound may possess similar therapeutic potential, particularly in the realms of oncology and inflammatory diseases. This guide provides a comparative overview of in vivo validation methodologies and data for representative polyketide compounds with demonstrated anticancer and anti-inflammatory activities, offering a framework for the potential future in vivo assessment of this compound.
Anticancer Activity: A Comparative Analysis
The in vivo efficacy of novel anticancer agents is primarily evaluated through their ability to inhibit tumor growth in animal models. Human tumor xenografts in immunocompromised mice are a standard model for these assessments.
Table 1: In Vivo Anticancer Activity of Comparator Polyketides
| Compound | Animal Model | Cell Line | Administration Route | Dosage | Key Findings |
| Spongistatin 1 | Nude Mice | LOX-IMVI (Human Melanoma) | Intravenous | 0.24 mg/kg | 75% reduction in tumor volume.[1] |
| Eribulin (B193375) | Mouse Xenograft | A427, H1975 | Not Specified | Not Specified | Demonstrates vascular remodeling and T-cell dependent antitumor effects.[2][3] |
| Unnamed Fungal Polyketide | Not Applicable | Not Applicable | Not Applicable | Not Applicable | A study on a synthetic derivative of a fungal compound, sphaeropsidin A (SphA), is currently in the process of being tested in mouse models of human cancer.[4] |
Experimental Protocol: In Vivo Anticancer Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor activity of a compound like this compound in a human tumor xenograft model.
-
Cell Culture: Human cancer cell lines (e.g., LOX-IMVI melanoma) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 4 days) using calipers.
-
Treatment Administration: Once tumors reach a specified volume, animals are randomized into control and treatment groups. The test compound (e.g., Spongistatin 1) is administered via a specified route (e.g., intravenously) at a predetermined dose and schedule. The control group receives the vehicle.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Body weight and any signs of toxicity are also monitored.
Anti-inflammatory Activity: A Comparative Analysis
Lipopolysaccharide (LPS)-induced inflammation in mice is a widely used model to assess the in vivo anti-inflammatory properties of novel compounds. This model mimics the acute inflammatory response seen in various diseases.
Table 2: In Vivo Anti-inflammatory Activity of Comparator Polyketides
| Compound | Animal Model | Induction Agent | Administration Route | Dosage | Key Findings |
| Unnamed Linear Polyketide | BALB/c Mice | Lipopolysaccharide (LPS) | Oral | 35 mg/kg | Reduced inflammatory cell infiltration and levels of pro-inflammatory cytokines (IL-6, MCP-1, TNF-α) in bronchoalveolar lavage fluid.[5] |
| Asperulosin A | Not Applicable (In Vitro) | Lipopolysaccharide (LPS) | Not Applicable | IC₅₀: 1.49 ± 0.31 µM | Significant inhibition of nitric oxide (NO) production in RAW264.7 cells.[6] |
| Asperulosin B | Not Applicable (In Vitro) | Lipopolysaccharide (LPS) | Not Applicable | IC₅₀: 3.41 ± 0.85 µM | Significant inhibition of nitric oxide (NO) production in RAW264.7 cells.[6] |
Experimental Protocol: LPS-Induced Inflammation Model
This protocol describes a general method for evaluating the anti-inflammatory effects of a compound like this compound in an LPS-induced inflammation model.
-
Animal Model: BALB/c mice are commonly used for this model.
-
Compound Administration: The test compound is administered to the treatment group, typically orally or intraperitoneally, at a specific dose. The control group receives the vehicle.
-
Inflammation Induction: After a set period (e.g., 24 hours), inflammation is induced by administering LPS (e.g., via intratracheal injection for lung inflammation or intraperitoneal injection for systemic inflammation).
-
Sample Collection: After a specific time post-LPS induction (e.g., 6 hours), biological samples such as blood serum, bronchoalveolar lavage fluid (BALF), or specific organs are collected.
-
Biomarker Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory markers are quantified in the collected samples using techniques like ELISA.
-
Histological Analysis: Organs of interest (e.g., lungs) may be collected for histological examination to assess inflammatory cell infiltration and tissue damage.
Signaling Pathway: NF-κB in Inflammation
The transcription factor NF-κB is a key regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway. An assay to measure the inhibition of this pathway would be a relevant in vitro precursor to in vivo studies.
Although direct in vivo validation of this compound's biological activity is yet to be established, the existing data on related polyketides provides a strong rationale for its investigation as a potential anticancer and anti-inflammatory agent. The experimental models and protocols detailed in this guide offer a robust framework for preclinical studies of this compound. Future in vivo research, guided by these comparative examples, will be crucial in elucidating the therapeutic potential of this novel fungal metabolite.
References
- 1. The interaction of spongistatin 1 with tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effects of eribulin depend on modulation of the tumor microenvironment by vascular remodeling in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eribulin mesylate exerts antitumor effects via CD103 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TXST researchers discover anti-cancer properties in fungal compound : Newsroom : Texas State University [news.txst.edu]
- 5. Anti-Inflammatory Polyketides from an Alga-Derived Fungus Aspergillus ochraceopetaliformis SCSIO 41020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Polyketides With Anti-Inflammatory Activity From the Fungus Aspergillus rugulosa - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Glioroseinol's effects in independent studies.
A comprehensive search for independent studies on the effects of Glioroseinol has yielded no reproducible data or published research under this name. Consequently, a comparison guide on the reproducibility of its effects cannot be compiled at this time.
Extensive searches for "this compound" in scientific literature databases and clinical trial registries did not return any relevant results. This suggests that "this compound" may be a very new compound, a brand name not yet widely used in research, or potentially a misnomer. Without accessible primary or independent research, it is impossible to perform a comparative analysis of its biological effects, signaling pathways, or experimental protocols as requested.
For researchers, scientists, and drug development professionals, the lack of independent validation is a critical factor in evaluating the potential of any therapeutic compound. The scientific process relies on the ability of independent laboratories to reproduce initial findings to confirm their validity and robustness.
Further investigation would require the identification of the correct chemical name, corporate developer, or any initial publications or patents associated with "this compound" to enable a more targeted search for relevant data. Without this foundational information, no verifiable claims about its effects or mechanism of action can be substantiated or compared.
The Elusive Structure-Activity Relationship of Glioroseinol Analogs: A Comparative Look at Resorcylic Acid Lactones
A comparative guide for researchers, scientists, and drug development professionals.
While the natural product glioroseinol (B10823491) has demonstrated a range of biological activities, including anticancer and cardioprotective effects, a comprehensive body of public-domain research detailing the structure-activity relationships (SAR) of a series of its synthetic or natural analogs is not currently available. To fulfill the informational requirements of a comparative guide, this document will first summarize the known biological profile of this compound. Subsequently, it will present a detailed SAR study of a structurally related class of fungal polyketides, the Resorcylic Acid Lactones (RALs), as a representative example. This will include quantitative data on their cytotoxic effects, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
This compound: A Bioactive Dihydrobenzoquinone
This compound is a fungal metabolite that has been shown to possess weak to moderate antibacterial and antifungal properties. More recent studies have highlighted its potential in oncology and cardiovascular health. It has exhibited selective cytotoxic activity against prostate cancer (PC-3) and colon cancer (HCT116) cell lines. Furthermore, this compound has demonstrated cardioprotective effects, which are attributed to its ability to scavenge reactive oxygen species (ROS). There is also evidence to suggest that it may modulate the Keap1/Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.
A Case Study in SAR: Resorcylic Acid Lactones (RALs) as Cytotoxic Agents
Resorcylic acid lactones (RALs) are a class of natural products that, like this compound, are of polyketide origin and feature a substituted aromatic core. A number of RALs have been investigated for their anticancer properties, providing a useful dataset to illustrate a structure-activity relationship study. The following data is adapted from a study investigating the cytotoxicity of various RALs against human non-small cell lung carcinoma (H460) and astrocytoma (SF268) cell lines.
Table 1: Cytotoxicity of Resorcylic Acid Lactone Analogs
| Compound Number | Structure | H460 IC₅₀ (µM)[1] | SF268 IC₅₀ (µM)[1] |
| 1 | 15-O-desmethyl-5Z-7-oxozeaenol | >40 | >40 |
| 2 | Zeaenol | >40 | >40 |
| 3 | 7-epi-zeaenol | >40 | >40 |
| 4 | (5E)-7-oxozeaenol | 1.8 | 1.9 |
| 5 | (5Z)-7-oxozeaenol | 0.2 | 0.2 |
| 6 | LL-Z1640-1 | >40 | >40 |
| 7 | Radicicol | 0.02 | 0.02 |
| 8 | Zearalenone | 2.5 | 3.0 |
| 9 | Curvularin | 2.5 | 2.8 |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability and is representative of the assay used to generate the cytotoxicity data for the resorcylic acid lactone analogs.
-
Cell Plating:
-
Human cancer cell lines (e.g., H460 or SF268) are harvested during their exponential growth phase.
-
Cells are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]
-
-
Compound Treatment:
-
A series of dilutions of the test compounds (e.g., resorcylic acid lactone analogs) are prepared in culture medium.
-
The culture medium from the wells is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells.
-
Control wells containing cells treated with vehicle (e.g., DMSO) and wells with medium only (blank) are also included.
-
The plates are incubated for an additional 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan (B1609692) Solubilization and Absorbance Measurement:
-
After the incubation with MTT, the medium is carefully removed, and 100-200 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.[2]
-
The plates are gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.[3]
-
-
Data Analysis:
-
The absorbance values of the blank wells are subtracted from the values of all other wells.
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway
Some resorcylic acid lactones have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is crucial in regulating inflammatory responses, cell survival, and proliferation, and its dysregulation is often implicated in cancer.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of certain resorcylic acid lactones.
Experimental Workflow
The following diagram illustrates the key steps in the MTT cytotoxicity assay workflow.
Caption: Workflow diagram of the MTT cytotoxicity assay.
References
Comparative Metabolomics of Bioactive Compounds from Gliocladium Species
A Guide for Researchers and Drug Development Professionals
Introduction
The fungal genus Gliocladium and its close relatives, now often reclassified into genera such as Trichoderma and Clonostachys, are renowned for their production of a diverse array of secondary metabolites. These compounds exhibit a wide range of biological activities, making them a focal point for research in biocontrol, drug discovery, and agricultural biotechnology. While the specific compound "Glioroseinol" requested for comparison does not appear in the current scientific literature, this guide provides a comprehensive comparative analysis of other major, well-documented secondary metabolites produced by key species formerly or currently classified within the Gliocladium genus.
This guide is intended for researchers, scientists, and drug development professionals, offering a structured overview of the metabolic profiles of these important fungi. We present quantitative data, detailed experimental protocols for metabolomic analysis, and diagrams of a representative biosynthetic pathway and an experimental workflow to facilitate further research and application.
Data Presentation: Comparative Analysis of Secondary Metabolites
The metabolic output of Gliocladium species can vary significantly between species and even between different strains of the same species. For instance, strains of Trichoderma virens (formerly Gliocladium virens) are often categorized into "Q" and "P" groups based on the primary antibiotics they produce. Q group strains are known for producing gliotoxin, while P group strains produce gliovirin.[1] The following tables summarize the major secondary metabolites and their reported biological activities, including quantitative data where available.
Table 1: Major Secondary Metabolites from Trichoderma virens (formerly Gliocladium virens)
| Metabolite | Chemical Class | Producing Strain Group | Biological Activity | Minimum Inhibitory Concentration (MIC) |
| Gliotoxin | Epipolythiodioxopiperazine | Q Group | Antifungal, Immunosuppressive | 0.5 µg/mL (vs. Rhizoctonia solani), 1.0 µg/mL (vs. Pythium ultimum)[2] |
| Viridin | Furanosteroid | Q Group | Antifungal | 1.0 µg/mL (vs. R. solani), 25 µg/mL (vs. P. ultimum)[2] |
| Gliovirin | Epipolythiodioxopiperazine | P Group | Antifungal (especially vs. Oomycetes) | Active against P. ultimum, but not R. solani[1] |
| Viridiol | Furanosteroid | Q Group | Plant Growth Inhibitor, Antifungal | - |
| Heptelidic Acid | Terpenoid | Not specified | Antifungal | - |
Table 2: Major Secondary Metabolites from Clonostachys rosea (formerly Gliocladium roseum)
| Metabolite Class | Representative Compounds | Biological Activity |
| Nitrogen-Containing Metabolites | Cyclopeptides (e.g., Atroviridin B), Piperazines | Antinematodal, Antimicrobial[3] |
| Polyketides | Macrolides, Pyrones | Cytotoxic, Antimicrobial[4] |
| Terpenoids | Sesquiterpenes, Diterpenes | Various, including antimicrobial[4] |
Experimental Protocols
The following protocols provide a generalized framework for conducting a comparative metabolomics study on Gliocladium and related fungal species. These are based on established methods for fungal metabolomics.[2][5]
1. Fungal Culture and Metabolite Production
-
Strain Activation: Reactivate fungal strains from preserved stocks (e.g., glycerol (B35011) stocks stored at -80°C) by culturing on a suitable solid medium like Potato Dextrose Agar (B569324) (PDA).
-
Spore Suspension: Prepare a spore suspension from mature cultures by flooding the agar surface with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface. Adjust the spore concentration as needed.
-
Liquid Fermentation: Inoculate a liquid medium (e.g., Potato Dextrose Broth or a defined minimal medium) with the spore suspension. Culture conditions (temperature, shaking speed, duration) should be optimized for the production of the target metabolites. Typically, cultures are incubated for 7-21 days at 25-28°C with shaking (e.g., 150 rpm).
2. Metabolite Extraction
-
Mycelial Separation: Separate the fungal biomass from the culture broth by filtration (e.g., using Miracloth or vacuum filtration).
-
Liquid-Liquid Extraction (Broth): Extract the cell-free culture broth with an equal volume of an organic solvent such as ethyl acetate (B1210297) or chloroform. Repeat the extraction 2-3 times to ensure complete recovery of metabolites. Combine the organic phases and evaporate to dryness under reduced pressure (e.g., using a rotary evaporator).
-
Biomass Extraction: The fungal mycelium can also be extracted to analyze intracellular metabolites. This typically involves homogenizing the biomass in a solvent like methanol (B129727) or acetone, followed by filtration and evaporation.
3. LC-MS Based Metabolomic Analysis
-
Sample Preparation: Re-dissolve the dried crude extracts in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration. Filter the samples through a 0.22 µm syringe filter before analysis.
-
Chromatographic Separation (LC):
-
Column: Use a reverse-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is commonly used.
-
Gradient Example: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: A typical flow rate is 0.3-0.4 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Use Electrospray Ionization (ESI) in both positive and negative modes to detect a wide range of compounds.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements and formula prediction.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode to obtain MS/MS fragmentation data for structural elucidation.
-
4. Data Analysis
-
Data Processing: Process the raw LC-MS data using software such as MZmine or XCMS for peak picking, alignment, and quantification.
-
Statistical Analysis: Use multivariate statistical methods like Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) to identify significant differences in the metabolic profiles between different fungal species or strains.
-
Compound Identification: Identify metabolites by comparing their accurate mass and fragmentation patterns to online databases (e.g., METLIN, PubChem) and literature data.
Mandatory Visualization
Experimental Workflow Diagram
Caption: A generalized workflow for the comparative metabolomics of Gliocladium species.
Representative Biosynthetic Pathway: Polyketide Synthesis
The biosynthesis of many fungal secondary metabolites, including some pyrones and other polyketides found in Clonostachys and Trichoderma species, proceeds through a polyketide synthase (PKS) pathway. This diagram illustrates a simplified, generalized pathway for the formation of a polyketide backbone.
Caption: A simplified diagram of a Type I Polyketide Synthase (PKS) pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolites from Clonostachys Fungi and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Secondary metabolites of Gliocladium sp., a growth accelerating fungus for Anoectochilus roxburghii (Wall.) Lindl] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Celastrol: A Comparative Guide to Genetic Validation Approaches
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of genetic approaches for confirming the molecular targets of Celastrol (B190767), a promising natural compound with therapeutic potential in a range of diseases. We delve into the experimental data and detailed protocols for two primary genetic validation techniques—CRISPR-Cas9 and shRNA—and explore alternative biochemical and biophysical methods.
Celastrol, a pentacyclic triterpenoid (B12794562) extracted from the thunder god vine (Tripterygium wilfordii), has garnered significant attention for its potent anti-inflammatory, anti-obesity, and anti-cancer properties. The diverse biological activities of Celastrol stem from its interaction with multiple molecular targets. Robustly identifying and validating these targets is a critical step in advancing Celastrol from a traditional remedy to a modern therapeutic. This guide focuses on the application of genetic techniques to unequivocally link Celastrol's phenotypic effects to specific molecular targets.
Comparing Genetic Approaches for Celastrol Target Validation
The definitive validation of a drug target hinges on demonstrating that genetic modulation of the putative target protein phenocopies the pharmacological effect of the compound. CRISPR-Cas9 and shRNA-mediated gene silencing are two powerful and widely adopted genetic tools for this purpose.
| Feature | CRISPR-Cas9 (Knockout) | shRNA (Knockdown) |
| Mechanism | Permanent gene disruption via DNA double-strand breaks | Transient or stable gene silencing via mRNA degradation |
| Effect | Complete loss-of-function | Partial reduction of protein expression |
| Specificity | High, guided by a single guide RNA (sgRNA) | Can have off-target effects due to seed region homology |
| Screening Format | Pooled or arrayed screens for genome-wide target discovery | Pooled or arrayed screens |
| Celastrol Target Validation | Ideal for identifying targets essential for Celastrol's cytotoxicity or for inducing resistance. | Useful for identifying targets where partial inhibition mimics Celastrol's modulatory effects. |
Key Signaling Pathways Modulated by Celastrol
Celastrol exerts its effects by modulating several critical signaling pathways. Understanding these pathways provides the context for interpreting data from genetic validation studies.
NF-κB Signaling Pathway
Celastrol is a known inhibitor of the NF-κB signaling pathway, a central regulator of inflammation. It has been shown to inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This sequesters the NF-κB p65/p50 dimer in the cytoplasm, blocking its translocation to the nucleus and the transcription of pro-inflammatory genes.[1][2]
Leptin Signaling Pathway
Celastrol has been identified as a potent leptin sensitizer (B1316253), making it a promising candidate for the treatment of obesity.[3] It appears to enhance leptin signaling in the hypothalamus, leading to reduced food intake and weight loss.[4] One proposed mechanism involves the upregulation of the interleukin-1 receptor 1 (IL1R1), which is required for Celastrol's anti-obesity effects.[5][6] Another identified target is the muscle-specific phosphofructokinase (PFKM), which, when inhibited by Celastrol, leads to the activation of AMPK and subsequent leptin sensitization.[7]
Experimental Protocols for Genetic Target Validation
Detailed methodologies are crucial for the successful implementation of genetic target validation studies. Below are generalized protocols for CRISPR-Cas9 and shRNA screening to identify Celastrol targets.
CRISPR-Cas9 Knockout Screen Workflow
This workflow outlines the key steps for a pooled CRISPR-Cas9 screen to identify genes that, when knocked out, confer resistance to Celastrol-induced cytotoxicity.
Protocol: Pooled CRISPR-Cas9 Knockout Screen with Celastrol
-
sgRNA Library and Lentivirus Production: Amplify a pooled sgRNA library targeting the human genome or a specific gene family. Co-transfect the sgRNA library plasmids with packaging plasmids into HEK293T cells to produce lentiviral particles.
-
Cell Line Transduction: Transduce a Cas9-expressing cancer cell line (e.g., a line sensitive to Celastrol) with the sgRNA lentiviral library at a low multiplicity of infection (MOI) to ensure that most cells receive a single sgRNA.
-
Selection of Transduced Cells: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Celastrol Treatment: Split the population of transduced cells into two groups: a control group treated with vehicle (e.g., DMSO) and an experimental group treated with a cytotoxic concentration of Celastrol.
-
Genomic DNA Extraction: After a period of selection (e.g., 10-14 days), harvest the surviving cells from both groups and extract genomic DNA.
-
sgRNA Sequencing: Use PCR to amplify the sgRNA-encoding regions from the genomic DNA. Subject the PCR products to next-generation sequencing to determine the relative abundance of each sgRNA in the control and Celastrol-treated populations.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly enriched in the Celastrol-treated group. The genes targeted by these sgRNAs are potential candidates for mediating Celastrol-induced cytotoxicity.
shRNA Knockdown Screen Workflow
Similar to CRISPR screens, shRNA screens can be performed in a pooled format to identify genes that modulate sensitivity to Celastrol.
Protocol: Pooled shRNA Knockdown Screen with Celastrol
The protocol for a pooled shRNA screen is analogous to the CRISPR-Cas9 screen, with the primary difference being the use of an shRNA library instead of an sgRNA library. The downstream steps of lentiviral production, transduction, selection, treatment, genomic DNA extraction, sequencing, and data analysis remain conceptually the same.[8][9]
Alternative Methods for Target Validation
While genetic approaches provide strong evidence for target validation, they are often complemented by biochemical and biophysical methods to confirm direct drug-target engagement.
| Method | Principle | Application for Celastrol |
| Thermal Shift Assay (TSA) | Measures the change in the melting temperature of a protein upon ligand binding. | Can be used to screen for direct binding of Celastrol to a purified putative target protein. |
| Affinity Chromatography | Utilizes a Celastrol-immobilized matrix to capture interacting proteins from a cell lysate. | Allows for the identification of proteins that directly bind to Celastrol. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein by a ligand in a cellular context. | Provides evidence of target engagement in intact cells, confirming that Celastrol can access and bind its target in a physiological environment. |
Quantitative Data from Celastrol Target Validation Studies
The following table summarizes hypothetical quantitative data from studies aimed at validating the targets of Celastrol using various methods.
| Target Protein | Method | Cell Line | Celastrol Concentration | Readout | Result |
| IKKβ | CRISPR Knockout | HEK293 | 1 µM | NF-κB Reporter Assay | IKKβ knockout cells show reduced NF-κB activity, phenocopying Celastrol treatment. |
| IKKβ | shRNA Knockdown | HeLa | 1 µM | Western Blot for p-IκBα | Reduced levels of phosphorylated IκBα, similar to Celastrol-treated cells. |
| Hsp90 | Thermal Shift Assay | N/A (Purified Protein) | 10 µM | ΔTm | Increased melting temperature of Hsp90 in the presence of Celastrol, indicating direct binding.[10] |
| PFKM | CRISPR Knockout | C2C12 Myotubes | 5 µM | Glucose Uptake Assay | PFKM knockout mimics the effect of Celastrol on glucose metabolism. |
| IL1R1 | CRISPR Knockout | Hypothalamic Neurons | 200 ng/mL | STAT3 Phosphorylation | IL1R1 knockout abolishes Celastrol-induced STAT3 phosphorylation in response to leptin.[6] |
Conclusion
The robust validation of Celastrol's molecular targets is paramount for its clinical development. This guide has provided a comparative overview of genetic approaches, primarily CRISPR-Cas9 and shRNA, for achieving this. While both techniques are powerful, their distinct mechanisms—permanent knockout versus transient or stable knockdown—offer complementary information. The choice of method should be guided by the specific biological question and the nature of the putative target. Integrating genetic validation with biochemical and biophysical approaches will provide the most comprehensive and compelling evidence for Celastrol's mechanism of action, paving the way for its translation into a clinically effective therapeutic.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Celastrol inhibits migration and invasion through blocking the NF-κB pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The leptin sensitizer celastrol reduces age‐associated obesity and modulates behavioral rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of Obesity with Celastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. IL1R1 is required for celastrol’s leptin sensitization and anti-obesity effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. rna-seqblog.com [rna-seqblog.com]
- 10. Characterization of Celastrol to Inhibit Hsp90 and Cdc37 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Glioroseinol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of bioactive small molecules like Glioroseinol are paramount to ensuring laboratory safety and environmental protection. Due to the limited availability of specific safety data for this compound, a cautious approach, treating the compound as potentially hazardous, is essential. This guide provides a framework for the safe disposal of this compound, emphasizing the need for a thorough risk assessment in consultation with your institution's environmental health and safety (EHS) department.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Given that the specific hazards of this compound are not fully documented, a comprehensive PPE strategy is crucial.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and aerosols. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact. |
| Body Protection | A lab coat or chemical-resistant apron | Protects against spills. |
| Respiratory Protection | A fume hood or a properly fitted respirator | Necessary when handling powders or creating aerosols to prevent inhalation. |
This compound Disposal Protocol
The following step-by-step protocol is based on general best practices for the disposal of bioactive and potentially hazardous chemicals. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet (SDS) for this compound, if available from the supplier.
-
Risk Assessment: Before handling, conduct a risk assessment for the disposal process. Consider the quantity of waste, the concentration of this compound, and the potential for spills or exposure.
-
Waste Segregation: Do not mix this compound waste with general laboratory trash or other waste streams unless explicitly permitted by your EHS department. It should be segregated as chemical waste.
-
Containerization:
-
Solid Waste: Collect solid this compound, contaminated labware (e.g., pipette tips, tubes), and PPE in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a sealed, shatter-resistant container. Ensure the container is compatible with the solvent used. The container should be labeled with the full chemical name ("this compound") and any other components of the waste stream.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full name of the chemical(s), the approximate concentration, and the date of accumulation.
-
Storage: Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
Disclaimer: The toxicological properties of this compound have not been extensively studied. Therefore, it should be handled with the utmost care, assuming it is a hazardous substance. The information provided here is for guidance purposes only and should be supplemented by a formal risk assessment and consultation with qualified safety professionals at your institution. Always prioritize obtaining the Safety Data Sheet from the supplier for the most accurate and comprehensive safety information.
Essential Safety and Operational Protocols for Handling Glioroseinol
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Glioroseinol. The following procedures are designed to ensure a safe laboratory environment and proper handling from acquisition to disposal.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This guidance is based on standard laboratory safety protocols for handling chemical compounds. Users should always consult the specific Safety Data Sheet (SDS) for this compound for comprehensive safety information.[1]
| PPE Category | Item | Specification/Standard | Purpose |
| Eye Protection | Safety Goggles | ANSI Z87.1 | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | Prevents skin contact with the chemical. |
| Body Protection | Laboratory Coat | Long-sleeved | Protects skin and clothing from contamination. |
| Respiratory | Fume Hood | N/A | Provides primary containment and ventilation to prevent inhalation. |
| Foot Protection | Closed-toe Shoes | N/A | Protects feet from spills and falling objects. |
Experimental Protocols
Standard Handling Procedure:
-
Preparation: Before handling this compound, ensure the work area, typically a certified chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on a lab coat, followed by safety goggles. Finally, wear chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
-
Handling: Conduct all manipulations of this compound within the fume hood to minimize inhalation exposure. Use appropriate tools (e.g., spatulas, pipettes) to handle the compound. Avoid generating dust or aerosols.
-
Post-Handling: After handling, decontaminate any surfaces and equipment that may have come into contact with this compound.
-
Doffing PPE: Remove gloves first, followed by the lab coat (turning it inside out) and then safety goggles. Wash hands thoroughly with soap and water.
Spill Cleanup Protocol:
-
Evacuation and Notification: In case of a significant spill, evacuate the immediate area and notify the laboratory supervisor and safety officer.
-
Containment: For small spills, contain the material using an appropriate absorbent material (e.g., chemical absorbent pads or granules).
-
Cleanup: Wearing appropriate PPE, carefully clean up the spill. Work from the outside of the spill inward.
-
Disposal: Place all contaminated materials, including absorbent pads and used PPE, in a sealed, labeled hazardous waste container.
-
Decontamination: Thoroughly decontaminate the spill area with an appropriate solvent or cleaning solution.
Disposal Plan:
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
